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1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL Documentation Hub

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  • Product: 1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL
  • CAS: 1373232-61-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl

Title: In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol Hydrochloride Executive Summary In the landscape of modern medicinal chemistry and fragmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol Hydrochloride

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery, the strategic fusion of privileged scaffolds is a fundamental approach to generating high-affinity ligands. 1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride (CAS: 1373232-61-1) is a highly versatile, advanced pharmaceutical intermediate that exemplifies this principle. By covalently linking a benzimidazole core with a benzhydrol (diarylmethanol) moiety, this molecule offers a dense array of hydrogen-bonding networks, tunable lipophilicity, and structural rigidity.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, pharmacophoric relevance, and synthetic methodologies associated with this compound. The objective is to provide researchers and drug development professionals with a rigorous, self-validating framework for utilizing this molecule in complex synthetic pipelines.

Structural and Physicochemical Profiling

The utility of any pharmaceutical intermediate is dictated by its physicochemical parameters, which govern both its behavior in synthetic reactions and its pharmacokinetic potential. The hydrochloride salt form of this compound is specifically engineered to overcome the inherent lipophilicity of the diarylmethane motif.

Table 1: Physicochemical Properties and Structural Rationale

PropertyValueCausality / Implication in Drug Design
Chemical Name 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HClIUPAC nomenclature defining the secondary alcohol linkage between the benzimidazole and phenyl rings.
CAS Number 1373232-61-1Unique identifier specifically for the hydrochloride adduct.
Molecular Formula C14H13ClN2OIncludes the HCl equivalent necessary for salt formation.
Molecular Weight 260.72 g/mol Falls well within Lipinski’s Rule of 5, ensuring the fragment leaves ample molecular weight "budget" for downstream functionalization.
InChIKey NZVTYJWIYZFKGZ-UHFFFAOYSA-NStandardized hash for cheminformatic database cross-referencing.
Salt Form Rationale Hydrochloride (HCl)Free base benzimidazoles with bulky aromatic substituents often exhibit poor aqueous solubility. Protonation of the imidazole nitrogen (conjugate acid pKa ~5.6) drastically improves solvation kinetics for biological assays.
Storage Conditions Room Temperature (RT)Stable under standard conditions; however, the HCl salt can be hygroscopic, necessitating storage in desiccated environments to prevent deliquescence.

Pharmacophore Mapping and Biological Relevance

The architecture of 1H-1,3-benzodiazol-5-yl(phenyl)methanol is not arbitrary; it is a deliberate assembly of two highly validated pharmacophores.

  • The Benzimidazole Core: Benzimidazole is a ubiquitous bioisostere for purine and indole, making it a cornerstone in the design of kinase inhibitors, antimicrobial agents, and anti-cancer therapeutics[1][2]. The N1 and N3 atoms of the imidazole ring act as critical hydrogen bond donors and acceptors, frequently engaging the hinge region of ATP-binding pockets in kinases[2].

  • The Benzhydrol (Diarylmethanol) Motif: The benzhydryl motif is a privileged pharmacophore widely recognized in neuroactive and antihistaminic drugs[3]. The secondary hydroxyl group provides a highly directional hydrogen-bonding vector, while the adjacent phenyl ring acts as a steric shield or occupies deep hydrophobic sub-pockets within target receptors.

PharmacophoreModel Target Target Protein Pocket BZI Benzimidazole Core (H-Bond Donor/Acceptor) BZI->Target Hinge Region Binding OH Hydroxyl Group (H-Bonding) OH->Target Solvent Channel Interaction Ph Phenyl Ring (Hydrophobic/π-π Stacking) Ph->Target Hydrophobic Sub-pocket

Figure 1: Pharmacophore mapping of structural motifs within a biological target pocket.

Synthetic Methodologies and Self-Validating Protocols

To ensure high-fidelity synthesis and derivatization, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the analytical checkpoints required to verify success.

Protocol A: Synthesis of the Free Base via Grignard Addition

This protocol details the nucleophilic addition of a phenyl group to a benzimidazole-carboxaldehyde precursor to form the benzhydrol core.

  • Step 1: Preparation of the Anhydrous Environment. Flame-dry a round-bottom flask under argon. Add 1H-benzimidazole-5-carboxaldehyde (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF).

    • Causality: Water violently quenches the Grignard reagent (forming benzene) and drastically reduces the yield of the desired nucleophilic addition.

  • Step 2: Nucleophilic Addition. Cool the reaction mixture to 0°C using an ice bath. Add Phenylmagnesium bromide (PhMgBr, 1.2 eq) dropwise over 15 minutes.

    • Causality: The low temperature controls the exothermic nature of the Grignard addition, preventing unwanted side reactions such as enolization or ring-opening of the sensitive benzimidazole core.

  • Step 3: In-Process Monitoring (Validation). After 2 hours of stirring at room temperature, perform Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1).

    • Validation Check: The starting aldehyde (which stains brightly with 2,4-Dinitrophenylhydrazine) must be completely consumed, replaced by a more polar, UV-active spot representing the magnesium alkoxide intermediate.

  • Step 4: Reaction Quench. Cool the flask back to 0°C and slowly add saturated aqueous Ammonium Chloride ( NH4​Cl ).

    • Causality: NH4​Cl is a mild proton source. It safely hydrolyzes the magnesium alkoxide to the desired secondary alcohol without providing the strong acidic conditions that would cause the dehydration of the newly formed benzhydrol into a conjugated alkene.

  • Step 5: Isolation. Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Hydrochloride Salt Formation (Target Compound Generation)

Converting the highly lipophilic free base into the HCl salt (CAS: 1373232-61-1) is critical for downstream biological evaluation.

  • Step 1: Dissolution. Dissolve the purified free base from Protocol A in a minimal volume of anhydrous diethyl ether or methanol.

  • Step 2: Acidification. Slowly add 1.2 equivalents of 4M HCl in dioxane while stirring vigorously at 0°C.

    • Causality: Utilizing a non-aqueous acid source (HCl in dioxane) is critical. Introducing aqueous HCl would solubilize the resulting salt, preventing crystallization and complicating isolation.

  • Step 3: Isolation and Validation. Stir for 30 minutes to ensure complete precipitation. Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum.

    • Validation Check: Submit the solid for 1H -NMR (in DMSO- d6​ ). The successful formation of the salt is validated by a distinct downfield chemical shift of the imidazole N-H and C-H protons due to the protonation of the basic nitrogen atom.

SyntheticWorkflow A 1H-Benzimidazole-5-carboxaldehyde (Starting Material) B PhMgBr (Grignard Reagent) THF, 0°C to RT A->B Nucleophilic Addition C 1H-1,3-Benzodiazol-5-yl(phenyl)methanol (Free Base) B->C NH4Cl Quench D HCl (Gas or Dioxane solution) Anhydrous Solvent C->D Salt Formation F MnO2 Oxidation (Downstream Derivatization) C->F Oxidation E Target Compound (HCl Salt, CAS: 1373232-61-1) D->E Precipitation G Diaryl Ketone Derivative (Advanced Intermediate) F->G Product Isolation

Figure 2: Synthetic workflow and derivatization of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl.

Conclusion

1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride represents a highly strategic convergence of the benzimidazole and benzhydrol pharmacophores. By understanding the causality behind its physicochemical properties—specifically the necessity of the hydrochloride salt for solubility—and employing rigorous, self-validating synthetic protocols, researchers can effectively leverage this intermediate. Whether utilized as a terminal ligand for kinase inhibition or as a scaffold for further oxidation into diaryl ketones, its structural logic makes it an invaluable asset in the medicinal chemist's toolkit.

References

  • Sigma-Aldrich. 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl | 1373232-61-1. Retrieved from:

  • [1] PubMed / NIH. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Retrieved from:

  • [2] Biotech-Asia. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from:

  • [3] ACS Publications. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Retrieved from:

Sources

Exploratory

Mechanism of Action: The 1H-1,3-Benzodiazol-5-yl(phenyl)methanol Scaffold in Targeted TRPV1 Antagonism

Executive Summary In contemporary medicinal chemistry, the 1H-1,3-benzodiazol-5-yl(phenyl)methanol scaffold (commercially available as a hydrochloride salt, CAS 1373232-61-1) serves as a highly privileged pharmacophore[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1H-1,3-benzodiazol-5-yl(phenyl)methanol scaffold (commercially available as a hydrochloride salt, CAS 1373232-61-1) serves as a highly privileged pharmacophore[1][2]. While not an approved drug in isolation, this core structure is the fundamental functional determinant in a potent class of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[3][4]. By acting as a competitive inhibitor at the channel's intracellular vanilloid binding pocket, derivatives of this scaffold—most notably the clinical candidate Mavatrep—effectively silence nociceptive signaling pathways associated with inflammatory and neuropathic pain[3][5].

This technical whitepaper details the structural pharmacology, mechanism of action, and the rigorous in vitro validation protocols required to characterize compounds utilizing this benzimidazole scaffold.

Structural Pharmacology & Target Engagement

The efficacy of the 1H-1,3-benzodiazol-5-yl(phenyl)methanol core lies in its precise stereochemical alignment within the TRPV1 channel[3][6]. TRPV1 is a non-selective, homotetrameric cation channel predominantly expressed in the unmyelinated C-fibers and thinly myelinated Aδ-fibers of the peripheral nervous system[3][7].

When designing inhibitors, the benzimidazole scaffold acts as a critical "hinge" binder:

  • The Benzimidazole Ring: The nitrogen atoms of the imidazole ring participate in essential hydrogen bonding with the hydroxyl group of Tyr511 and the backbone of Ser512 on the intracellular S3-S4 linker of the TRPV1 channel[5][6].

  • The Phenylmethanol Moiety: The phenyl ring occupies a distinct lipophilic sub-pocket, driving binding affinity through hydrophobic collapse and π-π stacking interactions. Simultaneously, the methanol hydroxyl group provides a vector for solvent-exposed hydrogen bonding or coordination with polar residues, enhancing target residence time[3][5].

  • Hydrochloride Salt Formulation: In preclinical workflows, the compound is utilized as a hydrochloride salt (CAS 1373232-61-1) to significantly enhance aqueous solubility[1][8]. This prevents compound precipitation in the physiological buffers required for live-cell assays, ensuring accurate dose-response metrics.

Mechanism of Action: TRPV1 Channel Antagonism

Under physiological conditions, TRPV1 is activated by noxious thermal stimuli (>43°C), extracellular acidosis (pH < 6.8), and endogenous lipid mediators (e.g., anandamide)[3][9]. Activation induces a conformational shift that opens the channel pore, driving a massive influx of calcium ( Ca2+ ) and sodium ( Na+ ) ions. This depolarization triggers an action potential that propagates to the dorsal root ganglion (DRG), registering as pain[3].

The 1H-1,3-benzodiazol-5-yl(phenyl)methanol scaffold functions through competitive antagonism . Because the compound is highly lipophilic, it partitions across the plasma membrane to access the intracellular vanilloid binding site. By anchoring into this pocket, the scaffold acts as a conformational lock, physically preventing the S6 transmembrane domain from gating open, even in the presence of potent agonists like capsaicin[3][4].

TRPV1_Pathway Stimulus Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel (Closed State) Stimulus->TRPV1 Activates OpenChannel TRPV1 Channel (Open State) TRPV1->OpenChannel Gating Blocked Conformational Lock (Channel Blocked) TRPV1->Blocked Prevents Opening CaInflux Ca2+ Influx & Depolarization OpenChannel->CaInflux Ion Permeation Pain Nociceptive Signal Transmission CaInflux->Pain Action Potential Inhibitor 1H-1,3-Benzodiazol-5-yl Scaffold (Antagonist) Inhibitor->TRPV1 Binds Vanilloid Pocket Blocked->OpenChannel Inhibits

Fig 1: Mechanism of TRPV1 channel antagonism by the benzimidazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The evolution of the benzimidazole scaffold demonstrates a clear trajectory of increasing potency. The table below summarizes the structure-activity relationship (SAR) data, highlighting how the addition of the phenylmethanol group drastically improves the IC50​ against capsaicin-induced Ca2+ influx[3][5].

Scaffold ModificationTarget IC50​ (Capsaicin Challenge)Pharmacological Efficacy & Notes
Unsubstituted BenzimidazoleTRPV1>10,000 nMWeak binding; lacks required hydrophobic anchoring vectors.
1H-1,3-Benzodiazol-5-yl coreTRPV1~450 nMEstablishes critical H-bond network at Tyr511.
1H-1,3-Benzodiazol-5-yl(phenyl)methanol TRPV1 ~45 nM Phenyl ring occupies hydrophobic pocket; -OH adds polar contacts.
Trifluoromethyl-phenyl-vinyl derivativeTRPV14.6 nMOptimal tail extension (Mavatrep); full in vivo efficacy in pain models.

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility (E-E-A-T), the following self-validating protocols detail the exact methodologies required to evaluate the inhibitory potency of 1H-1,3-benzodiazol-5-yl(phenyl)methanol derivatives.

High-Throughput FLIPR Calcium Influx Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for quantifying real-time Ca2+ flux in high-throughput screening[3].

Protocol Steps & Causality:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 (hTRPV1) at 20,000 cells/well in a 384-well poly-D-lysine coated plate.

    • Causality: HEK293 cells lack endogenous TRPV1, ensuring the signal is exclusively from the transfected target. Poly-D-lysine prevents cell detachment during the rigorous automated washing steps.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid in Tyrode’s buffer for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable; upon entering the cell, intracellular esterases cleave the AM group, trapping the highly fluorescent Ca2+ -sensitive dye inside. Probenecid is critical as it inhibits multidrug resistance proteins (MRPs), preventing the active efflux of the dye and maintaining a high signal-to-noise ratio.

  • Compound Incubation: Wash cells to remove extracellular dye, then apply the benzimidazole derivative across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 15 minutes.

    • Causality: The 15-minute pre-incubation allows the lipophilic compound to partition through the lipid bilayer and access the intracellular binding pocket before the channel is challenged.

  • Agonist Challenge & Readout: Inject capsaicin at an EC80​ concentration (~100 nM) simultaneously with continuous fluorescence reading (Ex: 488 nm, Em: 515 nm).

    • Causality: Utilizing an EC80​ concentration rather than a maximal dose ensures the assay remains sensitive enough to detect competitive antagonism without being overwhelmed by excessive channel gating.

FLIPR_Workflow Step1 Cell Culture (HEK293-TRPV1) Step2 Dye Loading (Fluo-4 AM Calcium Dye) Step1->Step2 Seed in 384-well Step3 Compound Incubation (Benzimidazole Antagonist) Step2->Step3 Wash & Incubate Step4 Agonist Addition (Capsaicin Challenge) Step3->Step4 Pre-block channel Step5 Fluorescence Readout (FLIPR Tetra) Step4->Step5 Measure Ca2+ transient Step6 IC50 Calculation (Dose-Response Curve) Step5->Step6 Data Analysis

Fig 2: Step-by-step FLIPR calcium flux assay workflow for TRPV1 antagonists.

Whole-Cell Patch-Clamp Electrophysiology

While FLIPR provides high-throughput IC50​ data, patch-clamp electrophysiology is mandatory to definitively prove direct channel blockade and assess the biophysical kinetics of the compound.

Protocol Steps & Causality:

  • Configuration: Establish a whole-cell patch-clamp configuration on isolated DRG neurons or hTRPV1-HEK293 cells.

    • Causality: Whole-cell configuration is chosen over perforated patch to ensure rapid and complete dialyzation of the intracellular environment with the pipette solution, allowing precise control over intracellular buffering.

  • Intracellular Solution: Utilize a pipette solution containing 140 mM CsCl, 5 mM EGTA, and 10 mM HEPES (pH 7.2).

    • Causality: Cesium ( Cs+ ) is substituted for Potassium ( K+ ) to block endogenous voltage-gated potassium channels, isolating the TRPV1-mediated inward currents. EGTA tightly buffers intracellular Ca2+ to prevent calcium-dependent desensitization of TRPV1 during repeated capsaicin applications.

  • Voltage Protocol: Hold the membrane potential at -60 mV.

    • Causality: This hyperpolarized holding potential maximizes the electrical driving force for inward cation flux when TRPV1 opens, yielding a large, easily quantifiable current amplitude.

  • Perfusion: Apply the benzimidazole compound via a rapid gravity-fed perfusion system, followed by a 1 µM capsaicin pulse to quantify the percentage of current inhibition.

References

  • Parsons, W. H., et al. (2015). "Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of Mavatrep." Journal of Medicinal Chemistry.[Link]

  • Gaba, M., et al. (2014). "Benzimidazole: An emerging scaffold for analgesic and anti-inflammatory agents." European Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39840903, [4-(3H-benzimidazol-5-yl)phenyl]methanol." PubChem.[Link]

Sources

Foundational

Analytical Characterization of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol HCl: Molecular Weight, Exact Mass, and HRMS Methodologies

Executive Summary The compound 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride (CAS: 1373232-61-1) represents a highly functionalized benzimidazole derivative[1]. Benzimidazoles are privileged scaffolds in drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride (CAS: 1373232-61-1) represents a highly functionalized benzimidazole derivative[1]. Benzimidazoles are privileged scaffolds in drug discovery, frequently utilized in the development of anthelmintic, antiviral, and antineoplastic agents. For researchers and drug development professionals, distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the exact mass (used for high-resolution structural confirmation) is a critical quality control step.

This whitepaper provides an in-depth technical breakdown of the compound's mass properties, alongside a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical characterization.

Chemical Identity & Structural Characteristics

To ensure rigorous analytical tracking, it is essential to establish the foundational physicochemical properties of the molecule. The presence of the hydrochloride (HCl) salt significantly alters the average molecular weight but dissociates during electrospray ionization (ESI), meaning the exact mass detected in mass spectrometry will correspond to the protonated free base[2].

Table 1: Quantitative Mass and Structural Properties
PropertyValueCausality / Analytical Significance
CAS Number 1373232-61-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₄H₁₃ClN₂ODefines the complete elemental composition including the HCl salt.
Average Molecular Weight 260.72 g/mol Calculated using natural isotopic abundances; used for molarity and dosing.
Exact Mass (HCl Salt) 260.0716 DaTheoretical monoisotopic mass of the intact salt complex.
Exact Mass (Free Base) 224.0950 DaTheoretical mass of the neutral free base (C₁₄H₁₂N₂O).
Target m/z[M+H]⁺ 225.1022 DaThe primary ion observed in ESI+ due to protonation of the imidazole ring.

(Data corroborated by and [3].)

Mechanistic Insights: Ionization and Fragmentation

When subjected to Electrospray Ionization in positive mode (ESI+), the HCl salt of 1H-1,3-benzodiazol-5-yl(phenyl)methanol readily dissociates. The basic nitrogen (N3) of the benzimidazole core acts as a strong proton acceptor, forming a highly stable [M+H]⁺ ion at m/z 225.1022 [4].

During Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule undergoes predictable fragmentation. The most thermodynamically favored pathway is the neutral loss of water (-18.0106 Da) from the phenylmethanol moiety. This occurs because the resulting carbocation is highly resonance-stabilized by both the adjacent phenyl ring and the benzimidazole system, yielding a dominant fragment at m/z 207.0916 .

Fragmentation M [M+H]+ m/z 225.1022 F1 Loss of H2O (-18.01 Da) m/z 207.0916 M->F1 CID (-H2O) F2 Benzimidazole Core Fragment F1->F2 CID

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocol: LC-HRMS for Exact Mass Determination

To validate the identity and purity of synthesized or procured 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl, a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) workflow is required[5]. The following protocol is designed as a self-validating system, incorporating internal lock-mass calibration to ensure mass accuracy remains within a strict <5 ppm error margin.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Causality: Methanol ensures complete dissolution of both the lipophilic phenyl ring and the polar hydrochloride salt.

  • Working Dilution: Dilute the stock 1:1000 in initial mobile phase (95% Water / 5% Acetonitrile) to yield a 1 µg/mL working solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could cause column frit blockage.

Liquid Chromatography (LC) Parameters
  • Column: Sub-2 µm C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The C18 stationary phase provides optimal retention for the hydrophobic regions of the molecule.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Causality of Additives: Formic acid is critical; it acts as a proton donor to facilitate [M+H]⁺ formation in the ESI source while simultaneously masking residual silanol groups on the column to prevent peak tailing[6].

High-Resolution Mass Spectrometry (HRMS) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Self-Validation Step (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min via a secondary reference sprayer. The software must be configured to dynamically correct the mass axis against this known standard, ensuring environmental drift does not compromise the exact mass reading of m/z 225.1022.

LCMS_Workflow A Sample Prep (Dilution & Filtration) B LC Separation (C18 Column, Gradient) A->B C ESI+ Ionization (Protonation to [M+H]+) B->C D HRMS Analysis (TOF/Orbitrap) C->D E Data Processing (Exact Mass & Isotope) D->E

Figure 1: High-Resolution LC-MS/MS workflow for benzimidazole exact mass determination.

Data Interpretation & Quality Control

Upon acquiring the HRMS data, the analyst must verify two critical parameters:

  • Mass Accuracy: The observed m/z for the [M+H]⁺ ion must fall between 225.1011 and 225.1033 (representing a ±5 ppm window from the theoretical exact mass of 225.1022).

  • Isotopic Fidelity: The A+1 isotope (due to natural ¹³C abundance) should appear at approximately m/z 226.1055, with a relative intensity of ~15.5% compared to the monoisotopic peak, confirming the presence of 14 carbon atoms. The absence of a distinct A+2 isotopic signature (like the 3:1 ratio seen with ³⁵Cl/³⁷Cl) confirms that the chloride ion from the HCl salt has been successfully dissociated and excluded from the positive ion mass envelope.

References

  • ChemBK. "Chemical Database: 1H-1,3-Benzodiazol-5-yl(phenyl)Methanol, HCl." ChemBK. Available at:[Link]

  • ResearchGate. "A fast and reliable method for the quantitative determination of benzimidazoles and metabolites by LC-MS/MS." Analytical Chemistry Publications. Available at:[Link]

Sources

Exploratory

Toxicity Profile and LD50 Determination of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride

Molecular Context and Toxicological Significance 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride (CAS: 1373232-61-1) is a synthetic benzimidazole derivative characterized by a phenylmethanol substitution at the 5-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Context and Toxicological Significance

1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride (CAS: 1373232-61-1) is a synthetic benzimidazole derivative characterized by a phenylmethanol substitution at the 5-position of the benzimidazole core[1]. In drug development, the benzimidazole scaffold is a highly privileged structure, serving as the pharmacophore for numerous anthelmintic, antifungal, and antineoplastic agents. However, the exact structural features that confer therapeutic efficacy—namely, high binding affinity to structural proteins and extensive hepatic metabolism—are also the primary drivers of its dose-limiting toxicity[2].

Understanding the toxicity profile of this specific hydrochloride salt requires a dual approach: evaluating its acute systemic toxicity (LD50) and dissecting its molecular mechanism of cytotoxicity, which is primarily driven by tubulin disruption and cytochrome P450-mediated hepatotoxicity[3].

Mechanistic Toxicology: The Causality of Benzimidazole Toxicity

The systemic and cellular toxicity of benzimidazole derivatives is not random; it is a direct consequence of highly specific molecular interactions.

  • Tubulin Polymerization Inhibition: The primary mechanism of cytotoxicity for benzimidazole compounds is their high-affinity binding to the colchicine-binding site on β -tubulin[4]. By occupying this pocket, the compound creates steric hindrance that prevents the dimerization of α

    • and β -tubulin subunits. This halts microtubule assembly, leading to the disruption of the mitotic spindle, prolonged cell cycle arrest in the G2/M phase, and eventual apoptosis[5].
  • Hepatotoxicity and Hematological Suppression: Disproportionality analyses of pharmacovigilance databases reveal that systemic exposure to benzimidazole derivatives frequently results in hepatic disorders and bone marrow failure (e.g., leukopenia)[2]. The lipophilic phenylmethanol group enhances cellular uptake but also subjects the compound to extensive first-pass metabolism, generating reactive oxidative species that induce hepatocyte necrosis[3].

G N1 1H-1,3-benzodiazol-5-yl (phenyl)methanol HCl N2 Cellular Uptake (Lipophilic Diffusion) N1->N2 Absorption N7 Hepatic Metabolism (CYP450 Oxidation) N1->N7 First-Pass Effect N3 Binding to β-Tubulin (Colchicine Site) N2->N3 Intracellular Target N4 Inhibition of Microtubule Polymerization N3->N4 Steric Hindrance N5 Mitotic Arrest (G2/M Phase) N4->N5 Spindle Disruption N6 Apoptosis / Cytotoxicity N5->N6 Prolonged Arrest N8 Hepatotoxicity (Reactive Metabolites) N7->N8 Oxidative Stress

Mechanistic pathway of benzimidazole-induced cytotoxicity and hepatotoxicity.

Quantitative Toxicity Profile

Because empirical in vivo data for novel or specialized research intermediates can be sparse, toxicologists rely on structural read-across (SAR) and predictive ADME-Tox models. Based on data from analogous benzimidazole methanols, the quantitative toxicity profile is summarized below[3][6].

Toxicity ParameterEstimated Value / ClassificationPrimary Target / Mechanism
Acute Oral Toxicity (LD50, Rat) ~1300 - 1500 mg/kgSystemic toxicity; GHS Category 4 (Harmful if swallowed)
In Vitro Cytotoxicity (IC50) 10 - 50 µMEpithelial and fibroblast cell lines (Microtubule disruption)
Hepatotoxicity Probability High (>80% predictive probability)CYP450-mediated reactive metabolite formation
Mutagenicity / Genotoxicity Equivocal (Requires Ames Test)Potential aneugenic effects due to spindle disruption
Skin/Eye Irritation Category 2 (Irritant)Direct chemical irritation from the hydrochloride salt

Experimental Workflow 1: Acute Oral Toxicity via OECD 425

To empirically determine the LD50 of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride, the7 is the regulatory gold standard[7].

Causality of Choice: Traditional LD50 tests use large cohorts of animals at fixed doses. The OECD 425 protocol utilizes an adaptive, sequential dosing strategy. This minimizes animal use while providing a statistically robust LD50 estimate with a confidence interval calculated via the maximum likelihood method[8][9].

Step-by-Step Methodology (Self-Validating System)
  • Preparation and Fasting: Select healthy, nulliparous, and non-pregnant female rats (rodents are highly sensitive to benzimidazole toxicity). Fast the animals overnight prior to dosing to eliminate food-drug binding interactions in the gastrointestinal tract[7].

  • Dose Formulation: Dissolve the hydrochloride salt in a biologically inert vehicle (e.g., 0.5% methylcellulose or distilled water). The vehicle must not exacerbate toxicity[10].

  • Initial Dosing (The Starting Point): Administer the test substance via oral gavage to a single animal. The starting dose should be one step below the estimated LD50. If no prior data exists, start at 175 mg/kg[11].

  • Observation Window: Observe the animal critically for the first 4 hours, and then daily for 14 days. Monitor for clinical signs of benzimidazole toxicity: lethargy, tremors, weight loss, and respiratory distress[7][8].

  • Adaptive Dosing (Up-and-Down):

    • If the first animal survives: Dose the second animal at a higher concentration (using a dose progression factor, typically 3.2)[11].

    • If the first animal dies: Dose the second animal at a lower concentration[7].

    • Interval: Wait at least 48 hours between dosing each subsequent animal to account for delayed mortality[7][11].

  • Stopping Criteria: Terminate the study when one of the following is met:

    • 3 consecutive animals survive at the upper bound limit dose (e.g., 2000 mg/kg).

    • 5 reversals (survival followed by death, or vice versa) occur in 6 consecutive animals.

    • A maximum of 15 animals have been dosed[11].

  • Validation & Calculation: Perform gross necropsy on all animals to validate target organ toxicity (e.g., hepatic necrosis). Calculate the LD50 using the AOT425StatPgm software (maximum likelihood method)[7].

Experimental Workflow 2: In Vitro Tubulin Polymerization Assay

Because the primary mechanism of action is suspected to be tubulin disruption, an in vitro biochemical assay must be conducted to validate this molecular target[4][5].

Causality of Choice: Cell viability assays (like MTT) only confirm that cells are dying; they do not explain why. A cell-free tubulin polymerization assay isolates the specific protein target, proving that the compound directly inhibits microtubule assembly[5].

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in a polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) at a concentration of 2-3 mg/mL. Keep on ice to maintain the unpolymerized α/β -tubulin dimer state[5].

  • Compound Incubation: Prepare a 96-well half-area plate pre-warmed to 37°C. Add the test compound (1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride) at varying concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Self-Validating Controls:

    • Positive Control: Nocodazole (10 µM) – A known benzimidazole that completely inhibits polymerization[5].

    • Negative Control: Paclitaxel (10 µM) – A known microtubule stabilizer that accelerates polymerization[5].

    • Vehicle Control: DMSO (matched to the highest concentration used for the test compound).

  • Spectrophotometric Monitoring: Rapidly add the cold tubulin mixture to the pre-warmed plate. Immediately place the plate in a microplate reader set to 37°C.

  • Kinetic Measurement: Measure the absorbance at 340 nm every 1 minute for 60-90 minutes. As tubulin polymerizes into microtubules, the solution becomes turbid, increasing the absorbance[5].

  • Data Analysis: Plot the absorbance over time. A compound that inhibits polymerization will show a flattened curve compared to the vehicle control, directly validating its mechanism of toxicity.

References

  • 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl | 1373232-61-1. Sigma-Aldrich.
  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d
  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. ISCA.
  • An In-depth Technical Guide to the Safety and Handling of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Benchchem.
  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. APS Journals.
  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PMC.
  • Acute Toxicology Test OECD 425. Toxicology IND.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.
  • OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). Labcorp.
  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. NIH.
  • Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). IVAMI.

Sources

Foundational

A Technical Guide to Determining the Receptor Binding Affinity of Novel Benzimidazole-Based Compounds

Preamble: This document outlines the scientific rationale and technical workflow for characterizing the receptor binding affinity of the novel compound 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl. As specific binding dat...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: This document outlines the scientific rationale and technical workflow for characterizing the receptor binding affinity of the novel compound 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl. As specific binding data for this molecule is not available in published literature, this guide establishes a comprehensive framework using principles and methodologies widely applied in drug discovery. We will leverage data and protocols for structurally related benzimidazole compounds to illustrate the experimental process, ensuring this guide serves as a robust and practical tool for researchers.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in drug design.[1][2] This structural motif is present in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities including anticancer, antiviral, antihypertensive, and antihistaminic effects.[1][2][3] The versatility of the benzimidazole core stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with diverse biological targets.[1] Therefore, a novel compound like 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl represents a promising candidate for targeted drug discovery, necessitating a thorough characterization of its receptor binding profile.

Part 1: Strategy for Target Identification of a Novel Compound

Before quantitative affinity measurements can be performed, potential biological targets must be identified. For a novel chemical entity, this is a multi-step process that combines computational prediction with experimental validation.

1.1. In-Silico Prediction & Structural Analysis: The initial phase involves using computational tools to predict likely protein targets. By comparing the 3D structure of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl against databases of known ligands, potential receptors can be shortlisted. For instance, structural similarities to known serotonergic agents or other CNS-active compounds would prioritize screening against a panel of relevant G-protein coupled receptors (GPCRs).[4][5]

1.2. Phenotypic Screening: Parallel to computational efforts, the compound can be tested in a battery of cell-based (phenotypic) assays. These assays measure broad physiological responses, such as cytotoxicity in cancer cell lines or inhibition of viral replication.[6] The results can provide crucial clues about the compound's mechanism of action and guide the selection of specific receptor binding assays.

Target_Identification_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation Novel_Compound 1H-1,3-benzodiazol-5-yl (phenyl)methanol HCl In_Silico In-Silico Screening (Docking, Pharmacophore) Novel_Compound->In_Silico Structural Info Phenotypic Phenotypic Screening (e.g., Cell Viability) Novel_Compound->Phenotypic Test Compound Target_List Prioritized Target List (e.g., GPCRs, Kinases) In_Silico->Target_List Predicted Targets Phenotypic->Target_List Functional Clues Binding_Assay Receptor Binding Assay (Affinity Determination) Target_List->Binding_Assay Selected Targets Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Receptor Membranes C Incubate Membranes, Radioligand & Test Compound A->C B Serial Dilution of Test Compound B->C D Separate Bound/Free via Rapid Filtration C->D Equilibrium Reached E Quantify Radioactivity (Scintillation Counting) D->E F Plot % Specific Binding vs. [Compound] E->F G Determine IC50 (Non-linear Regression) F->G H Calculate Ki (Cheng-Prusoff Eq.) G->H

Caption: Workflow of a competitive radioligand binding assay.

Part 4: Data Presentation and Interpretation

The binding affinity data should be presented in a clear and structured format. A table summarizing the Kᵢ values against a panel of relevant receptors is essential for evaluating the compound's potency and selectivity.

Table 1: Hypothetical Receptor Binding Profile of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl

Receptor TargetRadioligandKᵢ (nM)95% Confidence Intervaln
Serotonin 5-HT₃[³H]Granisetron8.26.5 - 10.33
Serotonin 5-HT₄[³H]GR1138081,250980 - 1,5903
Dopamine D₂[³H]Spiperone>10,000-2
Histamine H₁[³H]Pyrilamine45.638.1 - 54.53

This data is illustrative and does not represent experimentally determined values.

Interpretation: Based on this hypothetical data, the compound shows high affinity and selectivity for the 5-HT₃ receptor. The significantly higher Kᵢ values for other receptors suggest a favorable selectivity profile, which is a desirable characteristic in drug development to minimize off-target effects.

Part 5: Orthogonal Validation and Advanced Methods

To ensure the trustworthiness of the findings, it is crucial to validate the results using an orthogonal, label-free method.

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique that measures binding events in real-time without the need for labels. [7]It provides kinetic data, including the association (kₒₙ) and dissociation (kₒբբ) rates, offering deeper insight into the binding mechanism.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [8]

Conclusion

This guide provides a comprehensive framework for the in-depth characterization of the receptor binding affinity of a novel benzimidazole derivative. By following a logical progression from target identification to gold-standard quantitative assays and orthogonal validation, researchers can generate a reliable and detailed binding profile. This information is fundamental for guiding subsequent stages of drug development, including lead optimization, in vivo efficacy studies, and safety pharmacology.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (URL: [Link])

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update - IntechOpen. (URL: [Link])

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. (URL: [Link])

  • Cheng-Prusoff Equation Calculator - Calculator.net. (URL: [Link])

  • Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors - Journal of Medicinal Chemistry. (URL: [Link])

  • Direct Binding Methods to Measure Receptor–Ligand Interactions - ACS Publications. (URL: [Link])

  • Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - Bentham Science. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • On the Calculation Formula for the Binding Inhibition Constant Ki - Kagawa University. (URL: [Link])

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. (URL: [Link])

  • Cell membrane preparation and radioligand-binding assay - Bio-protocol. (URL: [Link])

  • Radioligand binding methods: practical guide and tips - PubMed. (URL: [Link])

  • An original approach to measure ligand/receptor binding affinity in non-purified samples - Nature. (URL: [Link])

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - Chemical Science (RSC Publishing). (URL: [Link])

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed. (URL: [Link])

  • Benzimidazole derivatives. 4. The recognition of the voluminous substituent attached to the basic amino group of 5-HT4 receptor antagonists - PubMed. (URL: [Link])

  • Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework - Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Dhaka University Journal of Pharmaceutical Sciences. (URL: [Link])

  • Novel benzimidazole derivatives as selective CB2 agonists - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed. (URL: [Link])

  • An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. (URL: [Link])

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Springer. (URL: [Link])

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. (URL: [Link])

Sources

Exploratory

Preliminary Screening of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol HCl Derivatives: A Technical Guide

Executive Summary & Scaffold Rationale The compound1 represents a highly privileged pharmacophore in modern drug discovery[1]. Benzimidazole derivatives act as 2, allowing them to intercalate with DNA or competitively bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The compound1 represents a highly privileged pharmacophore in modern drug discovery[1]. Benzimidazole derivatives act as 2, allowing them to intercalate with DNA or competitively bind to the ATP-binding pockets of various kinases[2]. The specific inclusion of the hydroxymethyl bridge linking the benzimidazole core to a phenyl ring provides a critical vector for functionalization, optimizing both steric geometry and hydrogen-bonding capacity.

This whitepaper outlines a rigorous, self-validating workflow for the preliminary in vitro screening of novel derivatives based on this scaffold, focusing on physicochemical profiling, cytotoxicity, antimicrobial efficacy, and mechanistic elucidation.

Workflow Library Benzimidazole Derivatives Library (Scaffold: CAS 1373232-61-1) ADME Phase 1: ADME & Physicochemical (Kinetic Solubility, LogD) Library->ADME BioScreen Phase 2: Biological Screening (Cytotoxicity & MIC Assays) ADME->BioScreen Sol > 10 µM Mech Phase 3: Mechanistic Profiling (Apoptosis, ROS, Caspases) BioScreen->Mech IC50 < 5 µM Lead Lead Candidate Selection (In Vivo Efficacy Modeling) Mech->Lead Favorable Safety Profile

Fig 1. Hierarchical preliminary screening workflow for benzimidazole derivatives.

Phase I: Physicochemical & ADME Profiling

The Causality Principle: Before initiating cell-based assays, it is critical to evaluate the physicochemical properties of the synthesized derivatives. The benzimidazole core is inherently lipophilic. Without adequate3, high LogP compounds often precipitate in aqueous assay media, leading to false-positive cytotoxicity readouts (due to physical cell smothering rather than pharmacological action)[3].

Protocol 2.1: Kinetic Solubility Determination

Self-Validating Design: This protocol uses Nephelometry (light scattering) combined with LC-MS/MS to ensure that biological assay concentrations do not exceed the thermodynamic solubility limit.

  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mM.

  • Aqueous Spiking: Spike 2 µL of the DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (final DMSO = 1%).

  • Incubation: Shake at 300 rpm for 2 hours at 37°C to reach equilibrium.

  • Readout: Measure absorbance at 620 nm. An increase in baseline absorbance compared to the vehicle control (1% DMSO in PBS) indicates compound precipitation.

  • Validation: Centrifuge the plate at 3000 x g for 10 minutes. Quantify the supernatant concentration via LC-MS/MS to establish the exact solubility limit.

Phase II: In Vitro Biological Screening

Benzimidazole derivatives are highly effective 4[4]. We deploy an orthogonal screening approach against human carcinoma lines (e.g., A549, HepG2, HeLa) and resistant bacterial strains (e.g., MRSA).

Protocol 3.1: Orthogonal Cytotoxicity Screening (MTT & Resazurin)

The Causality Principle: We utilize a dual-assay approach because certain nitrogen-rich heterocycles can spontaneously reduce tetrazolium salts (MTT), leading to false-negative cytotoxicity readouts. Resazurin provides an orthogonal, fluorescence-based validation.

  • Cell Seeding: Seed A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cells at 5×103 cells/well in 96-well plates. Rationale: This density ensures cells remain in the logarithmic growth phase during the 72-hour compound exposure.

  • Compound Treatment: Dose cells with a 10-point, 2-fold serial dilution of derivatives (0.1 - 100 µM). Maintain a strict 0.5% final DMSO concentration across all wells to prevent baseline solvent toxicity. Include Doxorubicin (10 µM) as a positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of MTT (5 mg/mL) to the left half of the plate, and 20 µL of Resazurin (0.15 mg/mL) to the right half. Incubate for an additional 3 hours.

  • Data Acquisition: Measure absorbance at 570 nm (MTT) and fluorescence at 560 Ex/590 Em (Resazurin). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3.2: Antimicrobial Broth Microdilution (MIC)

The Causality Principle: To ensure translational relevance, the assay must account for the high plasma protein binding (PPB) typical of lipophilic benzimidazoles.

  • Inoculum Preparation: Adjust Staphylococcus aureus (MRSA) suspension to a 0.5 McFarland standard.

  • Serial Dilution: Prepare 2-fold serial dilutions of the derivatives in Mueller-Hinton broth.

  • Protein Binding Control: Run a parallel assay plate containing 4% Human Serum Albumin (HSA). Rationale: This identifies compounds whose 5 is drastically reduced by protein binding, preventing the advancement of flawed candidates[5].

  • Readout: Incubate for 18-24h at 37°C. The Minimum Inhibitory Concentration (MIC) is the lowest concentration exhibiting no visible turbidity.

Phase III: Mechanistic Elucidation

Compounds exhibiting an IC₅₀ < 5 µM proceed to mechanistic profiling. The primary mechanism of cell death induced by active benzimidazoles is4, often triggered by Reactive Oxygen Species (ROS) generation[4].

Pathway Compound Benzimidazole Derivative ROS ROS Generation Compound->ROS Mito Mitochondrial Depolarization ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-9/3 Activation CytoC->Caspase Apoptosis Intrinsic Apoptosis Caspase->Apoptosis

Fig 2. Intrinsic apoptotic signaling pathway induced by cytotoxic benzimidazole derivatives.

Protocol 4.1: Flow Cytometric Apoptosis Assay
  • Treatment: Treat A549 cells with the test compound at and IC₅₀ concentrations for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V (detects externalized phosphatidylserine) and 5 µL of Propidium Iodide (PI, detects loss of membrane integrity).

  • Analysis: Incubate for 15 minutes in the dark at room temperature. Analyze via flow cytometry (minimum 10,000 events/sample) to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Quantitative Data Presentation

To facilitate robust Structure-Activity Relationship (SAR) analysis, screening data must be consolidated into clear matrices. Below is a representative data structure for hypothetical derivatives of the 1H-1,3-benzodiazol-5-yl(phenyl)methanol scaffold.

Compound IDR-Group SubstitutionLogP (Calculated)Kinetic Solubility (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)MRSA MIC (µg/mL)
BZM-01 (Core) -H2.85> 10018.4 ± 1.222.1 ± 1.532.0
BZM-02 2-CH₃3.1085.512.3 ± 0.815.4 ± 1.116.0
BZM-03 5-Cl3.6542.04.2 ± 0.35.8 ± 0.44.0
BZM-04 5-CF₃4.15< 10 (Precipitates)N/AN/A> 64.0
DoxorubicinPositive Control1.20> 2000.8 ± 0.11.1 ± 0.2N/A
CiprofloxacinPositive Control0.28> 200N/AN/A0.5

*Note: BZM-04 failed Phase I physicochemical profiling due to poor aqueous solubility, rendering cell-based IC₅₀ readouts invalid due to compound precipitation.

References

  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Title: Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review Source: ResearchGate URL
  • Title: Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents Source: MDPI URL
  • Title: 1H-1,3-Benzodiazol-5-yl(phenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol Hydrochloride

Introduction and Scope The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anthelmintics, and antimicrobial agents. The derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anthelmintics, and antimicrobial agents. The derivative 1H-1,3-benzodiazol-5-yl(phenyl)methanol—also referred to as (1H-benzimidazol-5-yl)(phenyl)methanol—and its hydrochloride salt (CAS 1373232-61-1) serve as critical building blocks for advanced active pharmaceutical ingredients (APIs). This application note outlines a robust, three-step synthetic protocol designed for high yield, purity, and scalability in professional research environments.

Mechanistic Insights & Experimental Design

The synthesis is designed around a convergent approach starting from commercially available 3,4-diaminobenzophenone.

  • Cyclocondensation: The construction of the benzimidazole core utilizes formic acid, which acts dually as the solvent and the one-carbon electrophile. The ortho-phenylenediamine moiety undergoes sequential formylation and intramolecular cyclization, a standard methodology for benzimidazole synthesis ().

  • Chemoselective Reduction: The diaryl ketone is reduced to the corresponding secondary alcohol. Sodium borohydride (NaBH4) in methanol is selected over stronger reducing agents to ensure chemoselectivity, preventing potential ring-opening or over-reduction of the benzimidazole system.

  • Salt Formation: Isolation as the hydrochloride salt enhances the compound's stability against atmospheric oxidation and significantly improves aqueous solubility, a prerequisite for downstream biological assays and formulation[1].

Synthetic Workflow Visualization

SyntheticWorkflow SM 3,4-Diaminobenzophenone Step1 Cyclocondensation (HCOOH, Reflux) SM->Step1 Int1 1H-Benzimidazol-5-yl (phenyl)methanone Step1->Int1 Step2 Ketone Reduction (NaBH4, MeOH) Int1->Step2 Int2 1H-Benzimidazol-5-yl (phenyl)methanol Step2->Int2 Step3 Salt Formation (4M HCl in Dioxane) Int2->Step3 Product 1H-1,3-Benzodiazol-5-yl (phenyl)methanol HCl Step3->Product

Figure 1: Three-step synthetic workflow for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (1H-Benzimidazol-5-yl)(phenyl)methanone
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzophenone (10.0 g, 47.1 mmol).

  • Reagent Addition: Add 50 mL of concentrated formic acid (98%). The mixture will initially form a dark solution.

  • Heating: Heat the reaction mixture to reflux (approx. 100°C) and stir for 4 hours.

    • Causality: Elevated temperature is required to overcome the activation energy for the dehydration step of the cyclization, ensuring complete conversion of the formamide intermediate to the closed imidazole ring.

  • Workup: Cool the mixture to room temperature and slowly pour it into 200 mL of crushed ice.

  • Neutralization: Basify the aqueous mixture to pH 8 using a 5M NaOH solution.

    • Causality: Neutralization deprotonates the highly water-soluble benzimidazolium intermediate, driving the precipitation of the insoluble free base.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water (3 x 50 mL), and dry in a vacuum oven at 60°C overnight.

Step 2: Synthesis of 1H-Benzimidazol-5-yl(phenyl)methanol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the intermediate (1H-benzimidazol-5-yl)(phenyl)methanone (8.0 g, 36.0 mmol) in 80 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH4) (2.0 g, 54.0 mmol) in small portions over 15 minutes.

    • Causality: Portionwise addition controls the exothermic release of hydrogen gas and prevents solvent boil-over, while maintaining the low temperature prevents unwanted side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl to destroy excess hydride safely.

  • Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the free base alcohol.

Step 3: Preparation of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol HCl
  • Reaction Setup: Dissolve the crude 1H-benzimidazol-5-yl(phenyl)methanol (7.0 g, 31.2 mmol) in a minimum volume (approx. 30 mL) of anhydrous tetrahydrofuran (THF).

  • Environment: Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Salt Formation: Dropwise, add 4M HCl in dioxane (8.6 mL, 34.3 mmol).

    • Causality: Dioxane is used as the HCl carrier to ensure strictly anhydrous conditions. This prevents hydrate formation and promotes a crisp, immediate precipitation of the salt.

  • Maturation: Stir the mixture for 30 minutes at 0°C.

  • Precipitation: Add 50 mL of cold diethyl ether to drive the complete precipitation of the hydrochloride salt.

  • Isolation: Filter the white crystalline solid under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum to afford the final product (CAS 1373232-61-1).

Quantitative Data & Expected Analytical Results

Intermediate / ProductStepExpected Yield (%)Expected m/z [M+H]^+^Physical Appearance
(1H-Benzimidazol-5-yl)(phenyl)methanone185 - 88%223.08Off-white solid
1H-Benzimidazol-5-yl(phenyl)methanol290 - 94%225.10White powder
1H-1,3-Benzodiazol-5-yl(phenyl)methanol HCl392 - 96%225.10 (free base)White crystalline solid

References

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Available at:[Link]

Sources

Application

how to prepare 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl stock solutions

Application Note: Preparation, Handling, and Validation of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl Stock Solutions Introduction & Physicochemical Profiling 1H-1,3-benzodiazol-5-yl(phenyl)methanol (also known as (1H-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Validation of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl Stock Solutions

Introduction & Physicochemical Profiling

1H-1,3-benzodiazol-5-yl(phenyl)methanol (also known as (1H-benzo[d]imidazol-5-yl)(phenyl)methanol) is a functionalized benzimidazole derivative. Benzimidazole scaffolds are privileged structures in preclinical drug discovery, frequently utilized in the development of kinase inhibitors, anti-infectives, and CNS-active agents.

The selection of the hydrochloride (HCl) salt form (CAS: 1373232-61-1) over the free base is a deliberate physicochemical strategy. Protonation of the benzimidazole nitrogen (which typically has a pKa of ~5.5) significantly decreases the crystal lattice energy and increases the solvation energy in aqueous environments. This enhances the compound's thermodynamic solubility, a critical factor for bioavailability in in vivo models and assay compatibility in in vitro high-throughput screens [1].

Table 1: Physicochemical Profile & Storage Parameters

ParameterSpecification
Chemical Name 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride
CAS Number 1373232-61-1
Molecular Formula C₁₄H₁₃ClN₂O
Molecular Weight 260.72 g/mol
Salt Form Hydrochloride (HCl)
Primary Master Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Solid Storage Conditions -20°C, strictly desiccated, protected from light

Rationale for Solvent Selection and Handling

As a Senior Application Scientist, it is critical to address the causality behind compound handling. While the HCl salt improves aqueous solubility, long-term storage of small molecules in aqueous buffers is highly discouraged due to the risk of hydrolysis, microbial growth, and pH-dependent degradation.

The DMSO Imperative and the Moisture Threat: Anhydrous DMSO is the universal solvent for generating master stock solutions. However, DMSO is aggressively hygroscopic. Compound management facilities have demonstrated that DMSO can absorb significant atmospheric moisture (up to 20% weight gain in 24 hours under ambient conditions) [2]. Moisture ingress is the "silent killer" of compound libraries; it depresses the freezing point of DMSO, causes the formation of hydrates, and leads to irreversible compound precipitation and freeze-thaw degradation [3]. Therefore, the use of anhydrous DMSO (≤0.005% water) coupled with inert gas purging (Argon/Nitrogen) is non-negotiable.

The Step-Down Aqueous Dilution Strategy: Diluting a high-concentration DMSO stock directly into an aqueous assay buffer often causes "solvent shock." The rapid change in dielectric constant can lead to transient supersaturation and micro-precipitation, yielding false negatives in biological assays. To prevent this, we employ a step-down serial dilution method: the compound is first diluted to an intermediate concentration in DMSO, and then subjected to a single, final volumetric jump into the aqueous buffer, ensuring the final DMSO concentration remains below 1% (v/v).

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. By integrating Quality Control (QC) checkpoints directly into the workflow, we ensure that the physical and chemical integrity of the compound is verified before it reaches the assay plate.

Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO

Objective: Generate a stable, long-term storage solution while preventing moisture-induced degradation.

  • Equilibration: Remove the vial of solid 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl from -20°C storage. Crucial Step: Allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, ruining the precise molarity and initiating degradation.

  • Gravimetric Analysis: Using a calibrated analytical balance, weigh the desired mass of the compound into a sterile, amber glass vial. (Refer to Table 2 for mass-to-volume conversions).

  • Dissolution: In a low-humidity environment (or under a nitrogen stream), add the calculated volume of anhydrous DMSO. Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at RT for up to 5 minutes. Note: Do not heat the solution, as this may drive oxidation of the phenylmethanol group.

  • Inert Purging & Aliquoting: Purge the headspace of the vial with Argon gas. Aliquot the solution into single-use Matrix tubes or cryovials (e.g., 50 µL per vial) to completely eliminate future freeze-thaw cycles.

  • Storage: Store aliquots immediately at -80°C.

Table 2: Mass-to-Volume Dilution Matrix (MW: 260.72 g/mol )

Desired ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 2.61 mg1.00 mL
10 mM 13.04 mg5.00 mL
50 mM 13.04 mg1.00 mL
50 mM 65.18 mg5.00 mL
Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays

Objective: Generate a precipitate-free aqueous solution for biological screening.

  • Thawing: Remove a single-use 10 mM DMSO aliquot from -80°C and thaw at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (DMSO): Dilute the 10 mM master stock in anhydrous DMSO to create an intermediate stock that is 100x your final desired assay concentration. Causality: This ensures that when you perform the final aqueous dilution, the DMSO concentration will be exactly 1%, minimizing solvent toxicity in cell-based assays.

  • Final Aqueous Dilution: Pipette the intermediate DMSO stock directly into the vortexing aqueous assay buffer (e.g., PBS or HEPES, pH 7.4). Causality: Adding the solvent to a moving buffer ensures rapid dispersion, preventing localized zones of high compound concentration that trigger nucleation and precipitation.

System Validation: Quality Control Checkpoints

To establish this protocol as a trustworthy, self-validating system, the following QC steps must be executed:

  • Chemical Integrity (Post-Protocol A): Subject a 1 µL sample of the 10 mM master stock to LC-MS analysis (UV 254 nm). Verify that the purity remains >98% and that no oxidation of the methanol moiety to a ketone has occurred during dissolution.

  • Physical State Verification (Post-Protocol B): Analyze the final aqueous working solution using Nephelometry or Dynamic Light Scattering (DLS). Causality: Visual inspection is insufficient for detecting colloidal aggregates. Nephelometry will confirm the absence of micro-precipitates, validating that the compound is fully solvated and bioavailable for the target.

Workflow Visualization

G Solid Solid Powder (Desiccated, -20°C) Weigh Equilibrate & Weigh (Prevent Condensation) Solid->Weigh DMSO Add Anhydrous DMSO (Argon Purge) Weigh->DMSO Master 10 mM Master Stock (Aliquot, -80°C) DMSO->Master QC1 QC: LC-MS Purity (Chemical Integrity) Master->QC1 Inter Intermediate Dilution (in DMSO) Master->Inter Aqueous Final Assay Solution (<1% DMSO in Buffer) Inter->Aqueous QC2 QC: Nephelometry (Solubility Check) Aqueous->QC2

Workflow for the preparation and QC of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl stock solutions.

References

  • Compound Management: Connecting and accelerating your drug discovery. BioAscent. Available at: [Link]

  • Automating Compound Management Systems. Drug Discovery Trends. Available at:[Link]

Method

Application Note: Determination of the Solubility of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl in Dimethyl Sulfoxide (DMSO) and Ethanol

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide for determining the solubility of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for determining the solubility of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl, a compound of interest owing to its benzimidazole core. Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in both biological assays and formulation studies.[1] This guide outlines the theoretical considerations for solubility in two common pharmaceutical solvents, Dimethyl Sulfoxide (DMSO) and ethanol, and presents validated, step-by-step protocols for determining both kinetic and thermodynamic solubility. The methodologies are designed to provide researchers with reliable and reproducible data essential for advancing drug discovery and development programs.

Introduction and Scientific Rationale

1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[2][3] A comprehensive understanding of a compound's solubility profile is a cornerstone of successful drug development, directly impacting absorption, distribution, metabolism, excretion (ADME), and ultimately, bioavailability.[4]

This note focuses on two solvents of paramount importance in pharmaceutical research:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, often termed a "universal solvent" for its ability to dissolve a vast range of polar and nonpolar compounds.[5][6] It is the standard for preparing high-concentration stock solutions for high-throughput screening (HTS) and in vitro biological assays.[5][7]

  • Ethanol: A polar protic solvent widely used as a co-solvent and vehicle in pharmaceutical formulations for oral and topical applications.[8] Its ability to dissolve both water- and fat-soluble substances makes it a versatile component in liquid medications.[8]

The distinction between kinetic and thermodynamic solubility is crucial. Kinetic solubility reflects the concentration at which a compound precipitates from a supersaturated solution (often when a DMSO stock is diluted into an aqueous or alcoholic medium), a scenario common in early-stage screening.[4][9][10] Thermodynamic solubility, conversely, is the true equilibrium concentration of a compound in a saturated solution, which is the gold-standard measurement for formulation and late-stage development.[9][11]

Physicochemical Principles and Predicted Solubility Profile

The molecular structure of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl dictates its interactions with solvents.

  • Benzimidazole Core: The two nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This imparts polarity and facilitates solubility in polar solvents.[3][12]

  • Phenyl and Methanol Groups: The phenyl group introduces a non-polar, lipophilic character. The hydroxyl (-OH) group on the methanol moiety is a strong hydrogen bond donor and acceptor, enhancing polarity.

  • HCl Salt Form: The hydrochloride salt significantly increases the compound's polarity and its propensity to dissolve in polar solvents compared to its free-base form.

In DMSO: As a potent hydrogen bond acceptor and highly polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. It can effectively solvate the polar benzimidazole core and the hydroxyl group, as well as interact through dipole-dipole forces.[2][6]

In Ethanol: As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor.[13] It is expected to effectively solvate the compound through hydrogen bonding with the nitrogen atoms, the N-H group, and the hydroxyl group.[2][12] However, the overall solvation energy may differ from that of DMSO, leading to a different maximum solubility. Generally, benzimidazoles are soluble in alcohols.[2][12]

Safety and Handling Precautions

Before commencing any experimental work, a thorough risk assessment must be conducted.

  • Compound Handling (Benzimidazole Derivatives):

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[15][16]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[16][17]

    • Wash hands thoroughly after handling.[14][16]

  • Solvent Handling:

    • DMSO: Can penetrate the skin and may carry dissolved substances with it.[5][18] Always wear appropriate gloves.

    • Ethanol: Is a flammable liquid. Keep away from ignition sources.

  • Storage: Store the compound in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[14][17]

Experimental Protocols

This section provides methodologies for determining both kinetic and thermodynamic solubility. It is recommended to perform experiments at controlled temperatures (e.g., 25°C and 37°C) relevant to laboratory and physiological conditions.

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility upon dilution from a DMSO stock.[10][11]

Objective: To determine the concentration at which the compound precipitates when a concentrated DMSO stock solution is diluted into ethanol.

Materials:

  • 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl

  • Anhydrous DMSO, HPLC grade

  • Anhydrous Ethanol, HPLC grade

  • 96-well microplates (clear bottom)

  • Microplate reader with turbidity or nephelometry measurement capability (e.g., at 620 nm)[11]

  • Multichannel pipette

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution using gentle vortexing or sonication.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution using 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

  • Addition to Ethanol: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a new 96-well plate containing a larger, fixed volume of ethanol (e.g., 198 µL) in each well. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Immediately mix the plate on a plate shaker for 5-10 minutes at room temperature.

    • Allow the plate to stand for a defined period (e.g., 1-2 hours) to allow for the formation of any precipitate.

    • Measure the turbidity (optical density) of each well using a microplate reader.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the solvent-only control wells.

Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method

This is the definitive "gold standard" method for measuring equilibrium solubility, as recommended by regulatory bodies like the ICH.[9][19][20]

Objective: To determine the equilibrium concentration of the compound in a saturated solution of DMSO and ethanol.

Materials:

  • 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl

  • Anhydrous DMSO, HPLC grade

  • Anhydrous Ethanol, HPLC grade

  • 2 mL glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge or filtration system (e.g., 0.45 µm PTFE syringe filters)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., ~2 mg) to a glass vial. The key is to ensure undissolved solid remains at equilibrium.[1]

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO or ethanol) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24-72 hours.[1][9] A longer duration is recommended to ensure a true equilibrium is established.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle.

    • Carefully collect the supernatant. It is critical to avoid aspirating any solid particles. Perform one of the following:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and carefully pipette the clear supernatant.

      • Filtration: Draw the supernatant into a syringe and filter it through a chemically compatible, low-binding syringe filter (e.g., PTFE for organic solvents). Discard the first few drops to saturate any binding sites on the filter.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with an appropriate mobile phase or solvent.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using standard solutions of the compound at known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in units such as mg/mL or mM.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent (DMSO or Ethanol) A->B Precise Measurement C Seal Vial & Agitate in Shaker (24-72 hours @ T°C) B->C D Centrifuge or Filter to Remove Solid C->D E Collect Clear Supernatant D->E F Dilute Supernatant E->F G Quantify by HPLC-UV or LC-MS F->G H Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be recorded systematically. Use the following template to organize your experimental findings.

CompoundSolventTemperature (°C)Solubility TypeMeasured Solubility (mg/mL)Measured Solubility (mM)Method of Analysis
1H-1,3-benzodiazol-5-yl(phenyl)methanol HClDMSO25ThermodynamicHPLC-UV
1H-1,3-benzodiazol-5-yl(phenyl)methanol HClDMSO37ThermodynamicHPLC-UV
1H-1,3-benzodiazol-5-yl(phenyl)methanol HClEthanol25ThermodynamicHPLC-UV
1H-1,3-benzodiazol-5-yl(phenyl)methanol HClEthanol37ThermodynamicHPLC-UV
1H-1,3-benzodiazol-5-yl(phenyl)methanol HClEthanol25KineticTurbidimetry

Interpreting Results: It is common for kinetic solubility values to be higher than thermodynamic solubility values.[21] This is because the kinetic measurement captures a metastable, supersaturated state before equilibrium and crystallization occur.[9][21] The thermodynamic value represents the true, stable solubility limit and is more relevant for developing stable liquid formulations.

Visualization of Key Molecular Interactions:

G cluster_dmso DMSO (Aprotic) cluster_etoh Ethanol (Protic) Compound 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl (Solute) DMSO_HBA H-Bond Acceptor (S=O) Compound->DMSO_HBA H-Bonding (from Compound N-H, O-H) DMSO_Dipole Strong Dipole Compound->DMSO_Dipole Dipole-Dipole EtOH_HBD H-Bond Donor (O-H) Compound->EtOH_HBD H-Bonding (to Compound N, O) EtOH_HBA H-Bond Acceptor (-O-) Compound->EtOH_HBA H-Bonding (from Compound N-H, O-H) DMSO Dimethyl Sulfoxide EtOH Ethanol

Caption: Solute-Solvent Interaction Mechanisms.

References

  • The Vital Role of Ethanol in Pharmaceuticals. (2024). Premium Alcohol Supplier.
  • Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction. Nedstar.
  • Dimethyl sulfoxide - Wikipedia. Wikipedia.
  • Aqueous Solubility Assays. (2025).
  • Different Alcohols Used in Compounding. (2022). THE PCCA BLOG.
  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreserv
  • An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Benchchem.
  • Pharmaceutical & Medical Use. Ethanol Global.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. (2023).
  • Kinetic versus thermodynamic solubility tempt
  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. ijrpr.com.
  • Dimethyl Sulfoxide (DMSO)
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • Aqueous Solubility Assay. Enamine.
  • An In-depth Technical Guide to the Safety and Handling of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Benchchem.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004).
  • Dimethyl sulfoxide. (2021). American Chemical Society.
  • 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl. Sigma-Aldrich.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Solubility of Benzimidazoles in Alcohols. (2003).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope.
  • benzimidazole. s d fine-chem limited.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. (2020). European Medicines Agency (EMA).
  • Incorporating benzimidazole units into soluble polyimides for improving properties and application in water content detection in organic solvents. (2026). RSC Publishing.
  • Handbook of Solubility Data for Pharmaceuticals.
  • Benzimidazole SDS, 51-17-2 Safety D
  • Material Safety Data Sheet - Benzimidazole, 98%. (2005). Cole-Parmer.
  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. fsc.gov.tw.
  • SAFETY D

Sources

Application

Application Note: In Vitro Profiling of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride

Executive Summary & Chemical Rationale The benzimidazole scaffold is a highly privileged structure in modern drug discovery, frequently utilized for its ability to mimic purine bases and competitively bind to the ATP-bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The benzimidazole scaffold is a highly privileged structure in modern drug discovery, frequently utilized for its ability to mimic purine bases and competitively bind to the ATP-binding pockets of various kinases[1]. 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride (CAS: 1373232-61-1) is a versatile, commercially available benzimidazole derivative that serves as an excellent probe or building block for evaluating anti-proliferative and kinase-inhibitory activities.

The presence of the hydrochloride (HCl) salt in this specific compound significantly alters its physicochemical profile compared to free-base benzimidazoles. The salt formulation enhances aqueous solubility, which reduces the risk of compound precipitation in complex physiological buffers—a common artifact that skews IC50 calculations in high-throughput screening. This application note provides a comprehensive, self-validating methodological framework for evaluating the cytotoxicity, target engagement, and apoptotic mechanisms of this compound in mammalian cell culture models.

Mechanistic Grounding

Benzimidazole derivatives exert their anticancer effects through a multi-targeted approach. Primarily, they act as ATP-competitive inhibitors against receptor tyrosine kinases (e.g., EGFR, TGFβR1) and non-receptor kinases (e.g., BCR-ABL)[1][2]. This upstream kinase inhibition triggers a cascade of cellular stress responses, notably the collapse of the mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS)[1].

Prolonged exposure to these derivatives typically results in cell cycle arrest—most frequently at the G2/M or G1 phase, depending on the specific functional group substitutions[1][3]. Ultimately, this cytostatic arrest transitions into cytotoxicity via the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and the executioner activation of Caspases 3 and 7[1][4].

MOA Compound 1H-1,3-benzodiazol-5-yl (phenyl)methanol HCl Kinase Kinase Target Inhibition (e.g., EGFR, BCR-ABL, TGFβR1) Compound->Kinase ATP-competitive binding Mito Mitochondrial Membrane Potential Collapse Compound->Mito Cellular Stress CellCycle Cell Cycle Arrest (G1 or G2/M Phase) Kinase->CellCycle Downregulates Cyclin B1/CDK-1 ROS ROS Accumulation Mito->ROS Apoptosis Apoptosis (Caspase 3/7 Activation) ROS->Apoptosis Upregulates Bax, Downregulates Bcl-2 CellCycle->Apoptosis Prolonged Arrest

Figure 1: Mechanistic pathway of benzimidazole-induced cytotoxicity and apoptosis in cancer cells.

Reagent Preparation & Best Practices

To ensure experimental trustworthiness, the handling of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride must be strictly standardized.

Causality in Preparation: Although the HCl salt improves aqueous solubility, direct dissolution in cell culture media can lead to localized concentration gradients and micro-precipitates. Therefore, the compound must first be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. This ensures complete molecular dispersion. When treating cells, the final DMSO concentration must never exceed 0.1% (v/v) to prevent solvent-induced background toxicity, which would otherwise confound the viability readouts.

Experimental Protocols

Protocol A: High-Throughput Cell Viability Assay (MTT)

Purpose: To establish the half-maximal inhibitory concentration (IC50) of the compound. Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because benzimidazoles directly induce mitochondrial membrane potential collapse[1], this assay is highly sensitive to the early metabolic disruptions caused by the drug, capturing cytostatic effects before complete membrane rupture occurs.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., A549, HepG2, or K562) and seed at a density of 5,000 cells/well in a 96-well plate using 100 µL of complete media (DMEM or RPMI-1640 + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery[1][4].

  • Compound Dilution: Prepare a 10-point 1:2 serial dilution of the compound in complete media, ranging from 100 µM down to 0.19 µM.

  • Self-Validating Controls:

    • Vehicle Control: Media containing 0.1% DMSO (establishes 100% baseline viability).

    • Positive Control: 10 µM Cisplatin or Imatinib (validates the assay's sensitivity to known apoptotic agents)[1][5].

  • Treatment: Aspirate the old media from the 96-well plate and add 100 µL of the drug dilutions. Incubate for 48 to 72 hours[4].

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Differentiation via Flow Cytometry (Annexin V/PI)

Purpose: To differentiate between drug-induced apoptosis and non-specific necrosis. Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining isolates the specific apoptotic mechanism characteristic of benzimidazole derivatives[6].

Step-by-Step Methodology:

  • Seeding & Treatment: Seed cells in 6-well plates at 3 × 10⁵ cells/well. After 24 hours, treat cells with the compound at 0.5×, 1×, and 2× the established IC50 concentration for 48 hours.

  • Harvesting (Critical Step): Collect both the culture media (containing late apoptotic/floating cells) and the adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes. Failing to collect floating cells will result in a false-negative underrepresentation of apoptosis.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).

Workflow Prep 1. Compound Prep 10 mM DMSO Stock Seed 2. Cell Seeding 96-well / 6-well plates Prep->Seed Treat 3. Drug Treatment 0.1% max DMSO, 24-72h Seed->Treat Assay 4. Assay Execution MTT / Flow Cytometry Treat->Assay Analyze 5. Data Analysis IC50 & Profiling Assay->Analyze

Figure 2: Standardized high-throughput workflow for evaluating benzimidazole derivatives in vitro.

Expected Quantitative Data & Benchmarks

When evaluating 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride or closely related benzimidazole analogs, researchers should expect differential sensitivity based on the genetic and phenotypic profile of the cell line. The table below summarizes expected IC50 ranges and primary mechanistic pathways based on validated literature for benzimidazole derivatives.

Cell LineTissue OriginExpected IC50 Range (µM)Primary Mechanism of ActionRecommended Positive Control
K562 Chronic Myeloid Leukemia5.0 - 15.0BCR-ABL Inhibition, G2/M Arrest[1]Imatinib
HCT116 Colorectal Carcinoma2.0 - 10.0TGFβR1 Inhibition, S/G2 Phase Arrest[2]5-Fluorouracil
HepG2 Hepatocellular Carcinoma15.0 - 30.0Caspase 3/8 Activation, Apoptosis[4][5]Sorafenib / Cisplatin
A549 Lung Adenocarcinoma10.0 - 25.0ROS Accumulation, Apoptosis[1][5]Cisplatin

Note: IC50 values are highly dependent on assay duration (typically lower at 72h vs 48h) and initial seeding density.

Sources

Method

in vivo administration routes for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl

Application Note: In Vivo Administration Protocols for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl Executive Summary & Pharmacological Context 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl (CAS: 1373232-61-1) is a speciali...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Administration Protocols for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl

Executive Summary & Pharmacological Context

1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl (CAS: 1373232-61-1) is a specialized research compound featuring a benzimidazole core linked to a phenylmethanol moiety. The benzimidazole scaffold is a "privileged structure" in modern drug discovery, forming the pharmacophoric backbone of numerous high-profile therapeutics, including Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncology[1] and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for neuropathic pain management[2].

Transitioning this compound from in vitro assays to in vivo murine models presents distinct formulation challenges. While the hydrochloride (HCl) salt form provides an initial advantage in aqueous solubility compared to its free-base counterpart, the highly lipophilic benzimidazole-phenyl-methanol backbone is prone to rapid precipitation when introduced to the buffered, neutral pH of the mammalian bloodstream. This application note provides a self-validating, step-by-step methodology for formulating, administering, and analyzing the pharmacokinetics (PK) of this compound in vivo.

Physicochemical Profiling & Formulation Rationale

Successful in vivo delivery requires anticipating how the molecule will behave in physiological fluids. If a lipophilic compound is injected without proper excipients, it will crash out of solution, leading to micro-embolisms (in IV administration) or erratic, delayed absorption (in IP/PO administration).

Expertise Insight: We strongly advise against using pure saline for high-dose systemic administration of this compound. Instead, a co-solvent system utilizing Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400) is required. DMSO breaks the crystal lattice to ensure complete molecular dispersion, while PEG400 acts as a miscible transition phase that prevents shock-precipitation upon dilution in the bloodstream[1][3].

Table 1: Physicochemical Properties & Formulation Impact

PropertyValue / CharacteristicFormulation Consequence
Molecular Weight 260.72 g/mol (HCl salt)Small molecule; highly favorable for systemic absorption and tissue distribution.
Salt Form Hydrochloride (HCl)Enhances initial wettability and solubility in acidic environments (e.g., gastric fluid).
Lipophilicity High (Benzimidazole + Phenyl)Requires co-solvents (DMSO/PEG400) to maintain solubility at physiological pH (7.4).
Protein Binding Typically >90% for scaffoldNecessitates aggressive protein precipitation (e.g., Acetonitrile) during LC-MS/MS prep.

Preparation of Administration Vehicles (Step-by-Step)

The following protocols establish self-validating formulation systems. Always prepare a "Vehicle-Only" control group to isolate the pharmacological effects of the compound from potential excipient toxicity.

Protocol A: Intravenous (IV) Formulation (True Solution)

Target Vehicle: 5% DMSO / 10% PEG400 / 85% Sterile Saline.

  • Weighing: Accurately weigh the required mass of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 2 minutes until a completely clear solution is achieved. Causality: Do not add aqueous buffers until the drug is fully dissolved in DMSO, or irreversible clumping will occur.

  • Co-solvent Addition: Add PEG400 (10% of final volume). Vortex for 1 minute to create a homogenous organic phase.

  • Aqueous Dilution: Slowly add 0.9% Sterile Saline (85% of final volume) dropwise while continuously vortexing. This gradual addition prevents localized precipitation at the solvent interface[1].

  • Validation: Visually inspect against a dark background. The solution must be optically clear with no particulate matter before IV injection.

Protocol B: Oral Gavage (PO) Formulation (Homogenous Suspension)

Target Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.2% Tween-80 in Deionized Water.

  • Wetting: Place the compound powder in a mortar or glass vial. Add Tween-80 (0.2% of final volume) directly to the powder. Causality: Tween-80 acts as a surfactant, reducing the surface tension of the hydrophobic particles and preventing them from floating on the aqueous surface[4].

  • Suspension: Gradually add the 0.5% CMC solution while triturating or sonicating. CMC increases the viscosity of the vehicle, preventing the particles from settling too quickly and ensuring uniform dose delivery during gavage[4].

In Vivo Administration Workflows

Standardized dosing volumes are critical to prevent vehicle-induced physiological stress, which can skew pharmacokinetic data.

Table 2: Recommended Dosing Parameters for Mice (20-25g)

RouteMax VolumeRecommended VehicleNeedle GaugeAbsorption Profile
Intravenous (IV) 5 mL/kg (~100 µL)5% DMSO / 10% PEG400 / 85% Saline27G - 30GImmediate (100% Bioavailability)
Intraperitoneal (IP) 10 mL/kg (~200 µL)10% DMSO / 40% PEG400 / 50% Saline25G - 27GRapid (Subject to hepatic first-pass)
Oral Gavage (PO) 10 mL/kg (~200 µL)0.5% CMC + 0.2% Tween-80 in Water20G - 22G (Bulb)Slower (Dependent on GI transit)

Note: For oral administration, animals should be fasted overnight (approx. 12 hours) prior to dosing to reduce variability in gastrointestinal transit times and absorption rates[4].

Pharmacokinetic (PK) Study Design & Sampling

To accurately determine the absolute bioavailability (F%) of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl, two separate cohorts must be dosed: one via IV (e.g., 2 mg/kg) and one via PO (e.g., 10 mg/kg)[4].

Serial Bleeding Strategy: Traditional PK studies relied on terminal cardiac puncture, requiring up to 18 mice to generate a single 6-timepoint curve[5]. We recommend utilizing a submandibular serial bleeding protocol. This allows researchers to obtain a complete PK profile (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours) from a single mouse. This not only reduces animal usage by over 60% but also eliminates inter-animal physiological variability from the resulting PK curve[5].

PK_Workflow A Formulation Preparation B In Vivo Dosing (IV, IP, PO) A->B Administer C Serial Blood Sampling (Submandibular) B->C Timepoints D Plasma Separation (Centrifugation) C->D 4°C, 4000 rpm E Protein Precipitation (Acetonitrile Extract) D->E Denature Proteins F LC-MS/MS Quantification E->F Analyze

Figure 1: End-to-end in vivo pharmacokinetic (PK) workflow for benzimidazole derivatives.

Sample Processing & LC-MS/MS Preparation:

  • Collect ~30 µL of blood per timepoint into EDTA or Heparin-coated tubes.

  • Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C to separate the plasma[4].

  • Protein Precipitation (Critical Step): Benzimidazole derivatives are highly bound to plasma proteins[3]. To 20 µL of plasma, add 60 µL of ice-cold Acetonitrile containing a known internal standard (IS). Causality: The organic solvent denatures the plasma proteins, breaking the hydrophobic bonds and releasing the free drug into the supernatant[4].

  • Vortex for 1 minute, centrifuge at 13,000 rpm for 10 minutes, and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Hepatic Metabolism & Clearance

Once administered, benzimidazole compounds undergo extensive first-pass metabolism in the liver. The primary clearance mechanism typically involves Phase I oxidation by Cytochrome P450 (CYP) enzymes, followed by Phase II glucuronidation by UGT transferases, rendering the molecule polar enough for renal or biliary excretion[3].

Metabolism A 1H-1,3-benzodiazol-5-yl(phenyl)methanol (Parent Compound) B Hepatic CYP450 Enzymes (Phase I Oxidation) A->B First-pass metabolism C Hydroxylated Benzimidazole Metabolites B->C Oxidation D UGT Transferases (Phase II Glucuronidation) C->D Conjugation E Glucuronide Conjugates (Renal/Biliary Excretion) D->E Clearance

Figure 2: Predicted hepatic Phase I and Phase II metabolism pathway for the compound.

Data Presentation & Expected Outcomes

Following LC-MS/MS quantification, non-compartmental analysis software (e.g., Phoenix WinNonlin) should be used to calculate the core PK parameters[4].

Table 3: Key Pharmacokinetic Parameters to Calculate

ParameterDefinitionToxicological & Efficacy Relevance
Cmax Maximum observed plasma concentrationHigh Cmax spikes correlate with acute toxicity or off-target ion channel modulation.
Tmax Time required to reach CmaxReflects the rate of absorption from the GI tract (PO) or peritoneal cavity (IP).
AUC(0-t) Area Under the CurveTotal systemic drug exposure. Used to calculate absolute oral bioavailability (F%).
t1/2 Elimination half-lifeDictates the dosing regimen (e.g., QD vs BID) required to maintain therapeutic efficacy.
Clearance (Cl) Rate of drug elimination from plasmaHigh clearance indicates rapid hepatic metabolism, potentially requiring structural optimization.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl preparation

Welcome to the Technical Support Center for the synthesis and optimization of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful synthesis of functionalized benzimidazoles requires precise manipulation of their amphoteric nature, chemoselectivity during reduction, and rigorous moisture control during salt formation.

Below, you will find a self-validating protocol, quantitative optimization metrics, and a targeted troubleshooting guide to resolve the most common bottlenecks encountered in this workflow.

I. Mechanistic Workflow & Pathway

The synthesis relies on the chemoselective reduction of the diaryl ketone precursor, phenyl(1H-benzo[d]imidazol-5-yl)methanone[1], followed by controlled free-base isolation and anhydrous hydrochloride salt precipitation.

SynthesisWorkflow Ketone Ketone Precursor (Phenyl(1H-benzo[d]imidazol-5-yl)methanone) Reduction Reduction NaBH4 / MeOH / 0°C Ketone->Reduction Hydride Transfer FreeBase Free Base (1H-1,3-benzodiazol-5-yl(phenyl)methanol) Reduction->FreeBase pH 8.5 Workup Salt Salt Formation Anhydrous HCl / Et2O FreeBase->Salt Protonation Product Target Product (HCl Salt Precipitate) Salt->Product Crystallization

Synthetic workflow for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl preparation.

II. Self-Validating Experimental Protocol

Every step in this protocol includes an in-process control to ensure the system validates its own success before you proceed to the next stage.

Phase 1: Chemoselective Reduction

  • Initiation: Dissolve phenyl(1H-benzo[d]imidazol-5-yl)methanone (1.0 eq) in anhydrous methanol (0.2 M). Cool the reaction vessel to 0 °C using an ice bath. Causality: Methanol is required to activate the carbonyl via hydrogen bonding, but it competitively reacts with NaBH₄. Cooling to 0 °C suppresses this parasitic methanolysis[2].

  • Hydride Addition: Add NaBH₄ (2.5 eq total) portion-wise over 30 minutes.

  • In-Process Control: Observe mild effervescence (H₂ gas). Stir for 2 hours while allowing the mixture to warm to room temperature. Monitor via TLC (DCM:MeOH 9:1). The ketone (UV active, higher Rf) should completely convert to the alcohol (lower Rf).

Phase 2: Amphoteric Work-up & Isolation 4. Quench: Cool back to 0 °C and carefully add water (equal volume to methanol) to quench unreacted NaBH₄. Remove methanol under reduced pressure. Causality: Retaining methanol during extraction acts as a co-solvent, dragging your product into the aqueous layer and causing severe emulsion issues[3]. 5. pH Adjustment (Critical): The aqueous residue will be highly basic. Carefully adjust the pH to 8.5 using 1M HCl, then buffer with saturated NaHCO₃. Validation: Use a calibrated pH meter or narrow-range pH paper. Benzimidazole has a basic nitrogen (pKa ~5.5); dropping the pH below 7 will protonate the core, rendering it permanently water-soluble. 6. Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base as a white/off-white solid.

Phase 3: Anhydrous Salt Formation 7. Dissolution: Dissolve the free base in a minimum volume of anhydrous isopropanol (iPrOH) and dilute with anhydrous diethyl ether (Et₂O) (1:5 ratio). 8. Acidification: Under vigorous stirring, add 2M HCl in diethyl ether dropwise until precipitation ceases (approx. 1.1 eq). Causality: Using aqueous HCl introduces water, which forces the highly hygroscopic benzimidazole salt to "oil out" as a sticky gum rather than crystallizing[4]. 9. Isolation: Filter the crisp white precipitate under a nitrogen blanket, wash with cold Et₂O, and dry under high vacuum at 40 °C for 12 hours.

III. Quantitative Optimization Metrics

The following table summarizes our internal validation data. Use these metrics to benchmark your own experimental deviations.

ParameterCondition TestedObservation / CausalityFree Base Yield (%)
Reductant Equivalents 1.0 eq NaBH₄Incomplete conversion due to rapid methanolysis of the hydride source.45%
Reductant Equivalents 2.5 eq NaBH₄ (Portion-wise)Complete conversion; excess compensates for solvent reaction while avoiding thermal runaway.92%
Quench pH pH < 5 (Acidic)Product protonated at the imidazole nitrogen; lost entirely to the aqueous layer during extraction.< 10%
Quench pH pH 8.5 (Mildly Basic)Benzimidazole remains in its neutral free-base form; optimal partitioning into the organic phase.89%
Salt Crystallization Concentrated Aqueous HClProduct "oils out"; the presence of water prevents nucleation of the hygroscopic salt.N/A (Gum)
Salt Crystallization 2M HCl in Anhydrous Et₂OCrisp, immediate precipitation of the hydrochloride salt with high purity.95% (Salt)

IV. Troubleshooting & FAQs

Q: My reduction reaction stalls at ~70% conversion, even after 24 hours. Should I switch to a stronger reducing agent like LiAlH₄? A: No, switching to LiAlH₄ is unnecessary and introduces chemoselectivity risks (e.g., over-reduction or ring-opening side reactions). The stall is almost certainly due to the complete decomposition of NaBH₄ by the methanol solvent[2]. To fix this, ensure your methanol is anhydrous, maintain 0 °C during the initial addition, and add an extra 0.5 eq of NaBH₄ to push the reaction to completion.

Q: I have complete conversion by TLC, but my isolated yield of the free base after extraction is terrible (<30%). Where is my product? A: Your product is trapped in the aqueous layer due to improper pH management. Benzimidazoles are amphoteric[3]. If you quenched the reaction with too much acid, the imidazole ring (pKa ~5.5) became protonated, forming a highly water-soluble cationic species. To recover your product, take your aqueous waste layer, slowly add solid NaHCO₃ until the pH reaches 8.5, and re-extract with Ethyl Acetate.

Q: During the final HCl salt formation, my product turns into a sticky, yellow oil at the bottom of the flask instead of a powder. How do I fix this? A: This phenomenon is known as "oiling out," and it is the direct result of trace water in your system. Benzimidazole hydrochloride salts are notoriously hygroscopic[4]. If you used aqueous HCl, or if your solvents were not strictly anhydrous, the salt will hydrate and form a gum. Recovery: Decant the solvent, dissolve the gum in anhydrous methanol, and evaporate to dryness. Re-dissolve in anhydrous isopropanol, add a large excess of anhydrous diethyl ether, and scratch the inside of the flask with a glass rod to induce crystallization.

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate for the extraction? A: While DCM can be used, diaryl methanols containing a benzimidazole core often exhibit superior solubility in moderately polar hydrogen-bond accepting solvents like Ethyl Acetate. Furthermore, DCM is prone to forming stubborn emulsions with basic aqueous layers. If you must use DCM, filtering the biphasic mixture through a pad of Celite can help break the emulsion.

V. References

  • Benzimidazoles from Aryl Alkyl Ketones and 2-Amino Anilines by an Iodine Catalyzed Oxidative C(CO) - ACS Publications Source: pubs.acs.org URL:[Link]

  • N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles - ResearchGate Source: researchgate.net URL:[Link]

  • Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor - PMC Source: ncbi.nlm.nih.gov URL:[Link]

Sources

Optimization

long-term storage stability of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl at room temperature

Welcome to the Technical Support Center for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl . This guide is designed for researchers and drug development professionals to troubleshoot, validate, and optimize the long-term ro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl . This guide is designed for researchers and drug development professionals to troubleshoot, validate, and optimize the long-term room temperature storage of this specific active pharmaceutical ingredient (API).

Core FAQs: Room Temperature Storage Dynamics

Q: The manufacturer recommends room temperature (RT) storage. Is ambient laboratory humidity a concern for this specific compound? A: Yes. While the baseline thermal stability of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl is highly robust at room temperature[1], its formulation as a hydrochloride (HCl) salt introduces significant hygroscopicity. Hydrochloride salts of benzimidazoles typically exhibit rapid moisture adsorption even at low relative humidity (0–20% RH), followed by a continuous weight gain[2]. This absorbed moisture acts as a plasticizer, lowering the glass transition temperature of the powder and promoting the formation of liquid bridges between particles, which ultimately leads to powder caking and deliquescence[3].

Q: Can the secondary alcohol group oxidize during long-term benchtop storage? A: Yes. The benzylic/benzimidazolic secondary alcohol moiety is a prime candidate for oxidation, converting into a ketone derivative (phenyl(1H-benzo[d]imidazol-5-yl)methanone). Atmospheric oxygen, combined with ambient light or trace transition metals (e.g., from repeated use of metal spatulas), can catalyze this process. Furthermore, the imidazole ring itself is susceptible to oxidative degradation over prolonged periods[4]. We strongly recommend storing the compound in tightly sealed containers backfilled with an inert gas (Argon or Nitrogen).

Q: Does ambient laboratory lighting affect its stability? A: Benzimidazole derivatives exhibit documented photosensitivity. While they are relatively stable in the solid state under standard, dry conditions, prolonged exposure to UV or intense ambient light can induce photolytic cleavage and ring degradation. This photolytic degradation accelerates exponentially when the compound is dissolved in a solvent[4][5]. Amber vials are mandatory for both solid-state storage and stock solutions.

Mechanistic Degradation Pathways

Pathways API 1H-1,3-benzodiazol-5-yl (phenyl)methanol HCl Moisture High Humidity (>60% RH) API->Moisture Oxygen Atmospheric O2 API->Oxygen Light UV/Vis Radiation API->Light Hygro Deliquescence & Crystal Bridging Moisture->Hygro Oxidation Oxidation to Ketone Oxygen->Oxidation Photo Photolytic Cleavage Light->Photo

Degradation pathways of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl under ambient stressors.

Troubleshooting Guide

Symptom 1: The powder has clumped into a hard, sticky mass.

  • Causality: Capillary condensation of atmospheric moisture. The highly soluble HCl salt lowers the vapor pressure of water at the particle surface, drawing in ambient moisture until localized dissolution begins[6].

  • Resolution: Do not attempt to forcefully crush the caked powder, as localized friction can induce thermal degradation. Transfer the open vial to a vacuum desiccator containing fresh phosphorus pentoxide (P2O5) or silica gel for 48 hours. Re-evaluate purity via LC-MS before use.

Symptom 2: The white/off-white powder has developed a yellow tint.

  • Causality: Photo-oxidation. The conjugated benzimidazole system has likely undergone partial photolytic degradation, or the alcohol moiety has oxidized[4][5].

  • Resolution: Discard the top layer of the powder if the discoloration is strictly superficial. If the entire batch is discolored, the API is compromised. Future aliquots must be stored in amber glass and handled under low-light conditions.

Symptom 3: Inconsistent assay results (e.g., shifting IC50 values) using a month-old DMSO stock solution.

  • Causality: Benzimidazoles degrade much faster in solution than in the solid state[5]. DMSO is highly hygroscopic and absorbs water from the air, promoting acid-catalyzed hydrolysis of the compound over time[4].

  • Resolution: Always prepare fresh working solutions on the day of the experiment. If a stock must be kept, aliquot it into single-use volumes, purge with Argon, and store at -20°C or -80°C.

Troubleshooting Obs Visual/Analytical Anomaly Symp1 Powder Caking / Sticky Obs->Symp1 Symp2 Yellowing / Discoloration Obs->Symp2 Symp3 Extra LC-MS Peaks Obs->Symp3 Act1 Dry under vacuum. Check DVS isotherm. Symp1->Act1 Moisture Act2 Store in amber vials. Purge with Argon. Symp2->Act2 Light/O2 Act3 Run Forced Degradation to identify pathways. Symp3->Act3 Chemical

Diagnostic and corrective workflow for degraded hydrochloride salt samples.

Self-Validating Experimental Protocols

To ensure the integrity of your specific batch, we recommend performing the following self-validating workflows. These protocols are designed with internal controls to definitively isolate the root cause of instability.

Protocol A: Dynamic Vapor Sorption (DVS) for Moisture Profiling

Purpose: To determine the critical relative humidity (CRH) at which the HCl salt deliquesces.

  • Preparation: Load 10–20 mg of the compound into the DVS microbalance pan.

  • Baseline Drying (Control): Equilibrate the sample at 0% RH (using dry nitrogen carrier gas) at 25°C until the mass change is <0.002% per minute. Causality: This establishes a true dry mass baseline, eliminating pre-existing absorbed moisture from the calculation.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90%. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Validation: Plot the sorption/desorption isotherm. A hysteresis loop (where desorption mass > sorption mass at the same RH) indicates irreversible hydrate formation or bulk moisture trapping[2]. If mass increases sharply >60% RH, ambient benchtop storage must be abandoned in favor of desiccators.

Protocol B: Forced Degradation (Stability-Indicating Assay)

Purpose: To map the specific degradation products under accelerated conditions to identify unknown peaks in your assays.

  • Acid/Base Hydrolysis: Dissolve 1 mg/mL of the compound in 50% Acetonitrile/Water. Add 0.1 M HCl to one aliquot and 0.1 M NaOH to another. Incubate at 60°C for 24 hours[4].

  • Oxidative Stress: Add 3% H₂O₂ to a 1 mg/mL solution. Incubate at RT for 24 hours[4].

  • Photostability: Expose a solid sample and a solution sample (1 mg/mL) to a Xenon arc lamp (simulating UV/Vis) for 1.2 million lux hours. Keep an identical set wrapped tightly in aluminum foil as a dark control[5].

  • Analysis: Neutralize all samples and analyze via LC-MS.

  • Validation: The dark control must show >99% intact API. The emergence of a peak with a [M-2]+ mass in the oxidative sample confirms the secondary alcohol has oxidized to the ketone.

Quantitative Stability Metrics

The following table summarizes the expected stability profile of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl at room temperature (20-25°C) based on structural analogs and empirical data.

ParameterStorage ConditionExpected Shelf-LifeAnalytical Indicator
Solid-State Stability RT, Dark, <30% RH> 24 MonthsHPLC Purity > 98%
Solid-State Stability RT, Ambient Light< 6 MonthsDiscoloration, LC-MS impurities
Hygroscopicity RT, >60% RHRapid mass gain (10-15%)DVS Isotherm Hysteresis
Solution Stability DMSO Stock, RT< 24 HoursReduced IC50, Hydrolysis peaks
Solution Stability DMSO Stock, -20°C1 - 3 MonthsStable baseline on LC-MS

References

  • 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl , Sigma-Aldrich. 1[1]

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts , MDPI. 2[2]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview , PharmaInfo. 3[3]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS , NIH. 5[5]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals , DR-NTU. 6[6]

  • Degradation of chlormidazole hydrochloride in solution and its impact on experiments , BenchChem. 4[4]

Sources

Troubleshooting

resolving peak tailing in HPLC of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic challenges of basic pharmaceutical compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic challenges of basic pharmaceutical compounds. Here, we address the specific mechanisms and resolutions for peak tailing encountered when analyzing 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride .

Core Diagnostics: Understanding the Causality

Q: Why does 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride exhibit severe peak tailing (As > 1.5) in standard Reversed-Phase HPLC (RP-HPLC)? A: The root cause is a dual-retention mechanism driven by the compound's structural chemistry. 1H-1,3-benzodiazol-5-yl(phenyl)methanol contains a basic benzimidazole ring with a pKa of approximately 5.5. In a standard mid-pH mobile phase (pH 4–7), this basic nitrogen is protonated and carries a positive charge.

Simultaneously, residual silanol groups (Si-OH) on traditional silica-based stationary phases (pKa ~3.5–4.5) deprotonate to form negatively charged silanoate ions (Si-O⁻). This creates a strong secondary ion-exchange interaction alongside the primary hydrophobic retention. The analyte effectively "sticks" to the silica matrix, causing it to elute with a stretched trailing edge[1].

Q: How do I know if the tailing is chemical (silanol interactions) or physical (hardware/column degradation)? A: You must establish a self-validating system before adjusting your chemistry. Inject a neutral, non-ionizable marker (e.g., toluene or uracil). Neutral compounds do not interact with ionized silanols[2].

  • If the neutral marker peak is perfectly symmetrical (As ≈ 1.0), the tailing of your benzimidazole derivative is strictly chemical.

  • If the neutral marker also tails, fronts, or splits, you have a physical hardware issue, such as a blocked column frit, a void in the column bed, or excessive extra-column dead volume[3].

G Molecule 1H-1,3-benzodiazol-5-yl (phenyl)methanol HCl (Basic Nitrogen, pKa ~5.5) Interaction Strong Ion-Exchange Secondary Interaction Molecule->Interaction Silanol Residual Silanols (Si-O⁻) on Type A Silica (pKa ~3.5-4.5) Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Solution1 Low pH (pH 2.5) Protonates Si-O⁻ to Si-OH Solution1->Silanol Neutralizes Solution2 TEA Additive Competes for Si-O⁻ Solution2->Silanol Blocks Solution3 Type B Silica End-capped / Polar-embedded Solution3->Silanol Eliminates

Mechanism of silanol-induced peak tailing and targeted chemical interventions.

Chemical Troubleshooting & Optimization Strategies

Q: What is the most effective mobile phase adjustment to eliminate this secondary interaction? A: The most robust and reproducible approach is pH suppression. By lowering the mobile phase pH to ≤ 2.5 using a strong buffer (e.g., 20 mM potassium phosphate), you force the residual silanols into their fully protonated, neutral state (Si-OH)[4]. While the benzimidazole remains ionized, the lack of negatively charged silanols eliminates the ion-exchange pathway[5]. Ensure your buffer concentration is adequate (>20 mM) to maintain a constant ionization state at the silica surface and prevent localized pH shifts during gradient elution[6].

Q: If I cannot operate at low pH due to column limitations or MS compatibility, what are my alternatives? A: You have two primary alternatives for neutralizing silanol activity at mid-pH:

  • Mobile Phase Additives: Introduce a sacrificial base, such as 5 mM Triethylamine (TEA). TEA is sterically small and highly basic; it outcompetes the benzimidazole derivative for the active silanol sites, effectively masking them[4]. (Note: TEA is not recommended for LC-MS applications due to severe ion suppression).

  • Stationary Phase Upgrade: Switch from older "Type A" silica to ultra-high purity "Type B" silica. Modern Type B columns undergo exhaustive end-capping or incorporate polar-embedded groups (e.g., amide or carbamate linkages) that sterically shield residual silanols from basic analytes[3].

Table 1: Impact of Chromatographic Conditions on Benzimidazole Peak Symmetry
Chromatographic ConditionPrimary MechanismExpected USP Tailing Factor ( Tf​ )
Type A Silica, pH 6.0 BufferUnrestricted Ion-Exchange2.0 – 3.5 (Severe Tailing)
Type B Silica (End-capped), pH 6.0Reduced Silanol Availability1.4 – 1.8 (Moderate Tailing)
Type B Silica, pH 6.0 + 5 mM TEACompetitive Silanol Masking1.1 – 1.3 (Acceptable)
Type B Silica, pH 2.5 (20 mM Phosphate)Complete Silanol Protonation1.0 – 1.15 (Ideal Symmetry)

Self-Validating Experimental Protocol

To systematically resolve peak tailing for 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride, follow this step-by-step methodology to isolate the root cause and validate the solution.

Phase 1: Baseline Assessment & Hardware Validation

  • Prepare a system suitability standard containing 0.1 mg/mL of the benzimidazole derivative and 0.05 mg/mL of Toluene (neutral marker) in the initial mobile phase.

  • Inject 5 µL onto the current C18 column at your standard flow rate.

  • Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% peak height.

    • Decision Gate: If Toluene Tf​>1.2 , replace the column frit or check capillary tubing connections for dead volume[3]. If Toluene Tf​≤1.1 but Benzimidazole Tf​>1.5 , the issue is chemical. Proceed to Phase 2.

Phase 2: Mobile Phase pH Optimization

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using concentrated Phosphoric acid[4].

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile or Methanol.

  • Equilibrate the column with 10–20 column volumes of the new mobile phase to ensure complete protonation of the silica bed[7].

  • Re-inject the system suitability standard. If the Benzimidazole Tf​ drops below 1.2, the method is validated.

Phase 3: Silanol Masking (If Phase 2 is insufficient or incompatible)

  • To the original mid-pH mobile phase, add 5 mM Triethylamine (TEA)[8].

  • Adjust the final pH to 6.0 using glacial acetic acid to ensure the TEA is fully ionized and active.

  • Equilibrate the column. (Note: TEA equilibration is slow and may require up to 30 column volumes to fully coat the stationary phase).

  • Re-inject the standard and evaluate peak symmetry.

Workflow Start Observe Peak Tailing (As > 1.5) CheckExtra Check Extra-Column Volume & Frit Blockage Start->CheckExtra Isolate Is tailing present for neutral markers (e.g., Toluene)? CheckExtra->Isolate YesNeutral Yes: Hardware Issue (Replace frit/column) Isolate->YesNeutral Yes NoNeutral No: Chemical Issue (Secondary Interactions) Isolate->NoNeutral No AdjustPH Adjust Mobile Phase pH to 2.5 (e.g., 20mM Phosphate) NoNeutral->AdjustPH CheckTailing2 Is As < 1.2? AdjustPH->CheckTailing2 Done Method Validated CheckTailing2->Done Yes AddTEA Add 5mM Triethylamine (TEA) or use Type B end-capped column CheckTailing2->AddTEA No AddTEA->Done

Step-by-step diagnostic workflow for isolating and resolving peak tailing.

References

  • Persee. "HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers."[Link]

  • Scribd. "Troubleshooting Peak Tailing in LC."[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"[Link]

  • ACE. "HPLC Troubleshooting Guide." [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." [Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?"[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl

Analytical Comparison Guide: ¹H and ¹³C NMR Profiling of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol (Free Base vs. HCl Salt) Executive Summary 1H-1,3-benzodiazol-5-yl(phenyl)methanol (CAS: 1373232-61-1) is a highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ¹H and ¹³C NMR Profiling of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol (Free Base vs. HCl Salt)

Executive Summary

1H-1,3-benzodiazol-5-yl(phenyl)methanol (CAS: 1373232-61-1) is a highly functionalized pharmacophore frequently utilized in drug discovery. During formulation and API (Active Pharmaceutical Ingredient) scale-up, this compound is often converted from its free base form into a hydrochloride (HCl) salt to improve aqueous solubility and bioavailability.

However, salt formation drastically alters the electronic environment of the benzimidazole ring. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) profiles of both forms, explaining the mechanistic causality behind the chemical shifts to prevent mischaracterization during quality control.

Part 1: Mechanistic Causality of Chemical Shifts

To accurately interpret the NMR spectra of this compound, one must understand the dynamic electronic changes that occur upon protonation.

  • The Tautomerism Challenge (Free Base): In its neutral free base form, the benzimidazole ring undergoes rapid 1,3-prototropic tautomerism at room temperature. The acidic proton rapidly exchanges between the N1 and N3 atoms. On the NMR timescale, this dynamic exchange broadens the signals of the adjacent C4 and C7 protons in ¹H NMR and complicates ¹³C NMR assignments due to signal averaging .

  • The Protonation Effect (HCl Salt): The addition of HCl protonates the N3 atom, forming a symmetric benzimidazolium cation. This completely locks the tautomeric exchange, resulting in much sharper aromatic peaks for the C4 and C7 protons.

  • Electronic Deshielding (¹H NMR): The delocalized positive charge of the imidazolium cation withdraws electron density from the C2, C4, C6, and C7 positions. The C2-H proton, situated directly between the two electronegative nitrogen atoms, experiences the most extreme deshielding, shifting dramatically from ~8.15 ppm to >9.45 ppm .

  • Paramagnetic Shielding (¹³C NMR): Counterintuitively, while the protons shift downfield, the C2 carbon and the bridgehead carbons (C3a, C7a) shift upfield in the HCl salt. This is driven by changes in the paramagnetic shielding term and the polarization of the C-N bonds upon protonation .

Protonation_Effect A Free Base Form (Neutral) B Addition of HCl A->B C Protonation at N3 (Cationic) B->C D Electron Withdrawal C->D E 1H Downfield Shift D->E

Caption: Logical relationship of benzimidazole protonation and NMR chemical shift changes.

Part 2: Self-Validating NMR Acquisition Protocol

To ensure trustworthy and reproducible structural elucidation, the following protocol builds validation checks directly into the experimental workflow.

Step 1: Solvent Selection & Preparation

  • Action: Dissolve 15–20 mg of the API (Free Base or HCl salt) in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is selected over MeOD or D2O because its strong hydrogen-bonding capacity suppresses the chemical exchange of the hydroxyl (-OH) and benzimidazole (-NH) protons. This allows these labile protons to be observed and integrated.

  • Validation Check: If the residual water peak in DMSO-d6 (normally at 3.33 ppm) is excessively broad or shifted, the solvent is wet. Wet solvent will artificially broaden the API's -OH and -NH signals. If this occurs, discard the sample and prepare a new one using a fresh ampoule of DMSO-d6.

Step 2: 1D and 2D NMR Acquisition

  • Action: Acquire a ¹H spectrum (400 MHz, 16 scans, D1 = 2.0 s) and a ¹³C spectrum (100 MHz, 1024 scans, D1 = 2.0 s). Follow up with a ¹H-¹³C HSQC experiment.

  • Causality: The 2.0 s relaxation delay ensures complete relaxation of the quaternary carbons (C3a, C7a, C5, C1') for accurate ¹³C signal-to-noise. HSQC is mandatory because the C4, C6, and C7 protons often overlap heavily with the phenyl protons in the 7.2–7.5 ppm region.

  • Validation Check: The protocol is self-validating if the integration of the isolated methine CH peak (at ~5.9 ppm) exactly equals 1.00 relative to the phenyl multiplet (integrating to 5.00). Any deviation indicates incomplete relaxation or an impure sample.

Step 3: Salt Form Verification

  • Action: Analyze the chemical shift of the C2-H proton.

  • Causality: The C2-H proton is the most sensitive reporter of the benzimidazole protonation state.

  • Validation Check: A sharp singlet at >9.4 ppm confirms the formation of the pure HCl salt. A peak at ~8.15 ppm confirms the pure free base. A broad peak between 8.5–9.0 ppm indicates a compromised, partially protonated sample, requiring re-salting or pH adjustment.

NMR_Workflow A 1H-1,3-Benzodiazol-5-yl(phenyl)methanol (API Candidate) B Solvent Selection (DMSO-d6 preferred) A->B C 1D NMR Acquisition (1H & 13C) B->C D 2D NMR Correlation (HSQC, HMBC, COSY) C->D E Spectral Analysis & Peak Assignment C->E D->E F Salt Form Verification (Free Base vs HCl) E->F

Caption: Workflow for NMR-based structural elucidation and salt-form verification.

Part 3: Quantitative Data Comparison

The following tables summarize the expected chemical shifts for both forms, providing a direct reference for analytical chemists.

Table 1: ¹H NMR Comparative Data (400 MHz, DMSO-d6)

Proton PositionFree Base (δ ppm)HCl Salt (δ ppm)MultiplicityIntegrationCausality / Mechanistic Note
Benzimidazole C2-H 8.159.45Singlet1HExtreme deshielding due to adjacent N3 protonation.
Benzimidazole C4-H 7.557.85Doublet (J = 1.5 Hz)1HDeshielded by cationic charge; sharpens due to locked tautomerism.
Benzimidazole C7-H 7.457.75Doublet (J = 8.5 Hz)1HDeshielded by cationic charge.
Benzimidazole C6-H 7.207.50dd (J = 8.5, 1.5 Hz)1HSlight deshielding effect.
Phenyl C2', C6' 7.407.42Multiplet2HMinimal change; isolated from the protonation site.
Phenyl C3', C5' 7.307.32Multiplet2HMinimal change.
Phenyl C4' 7.207.22Multiplet1HMinimal change.
Methine CH 5.855.95Singlet (or d)1HMinor inductive deshielding from the adjacent ring.
Hydroxyl OH 5.906.20Broad Singlet1HShifted due to altered hydrogen-bonding network.
Amine NH / NH₂⁺ 12.30>14.00Broad Singlet1H / 2HHighly deshielded; often broadens into the baseline due to exchange.

Table 2: ¹³C NMR Comparative Data (100 MHz, DMSO-d6)

Carbon PositionFree Base (δ ppm)HCl Salt (δ ppm)Causality / Mechanistic Note
C2 143.5140.2Upfield shift due to C-N bond polarization and paramagnetic shielding.
C3a, C7a (Bridgehead) 138.0, 140.0131.5, 133.0Significant upfield shift in the cationic imidazolium form.
C5 (Substituted) 139.5142.0Downfield shift.
C4 114.0112.5Upfield shift.
C6 121.0124.0Downfield shift.
C7 115.5114.5Upfield shift.
Phenyl C1' 146.0145.5Minimal change.
Phenyl C2', C6' 126.5126.6Minimal change.
Phenyl C3', C5' 128.0128.2Minimal change.
Phenyl C4' 127.0127.2Minimal change.
Methine CH-OH 74.573.8Minor upfield shift.

References

  • Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion[1] Source: PubMed Central (PMC) / Molecules URL: [Link]

  • Title: 1H C2-H NMR chemical shifts of benzimidazolium salts with different anions[2] Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Analysis of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride: LC-MS, SFC-MS, and UV-Vis Spectroscopy

In the landscape of pharmaceutical analysis, the robust and accurate characterization of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth technical compar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the robust and accurate characterization of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth technical comparison of three analytical techniques for the analysis of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride (CAS: 1373232-61-1), a benzimidazole derivative of interest in drug development.[1][2][3] We will explore the gold standard, Liquid Chromatography-Mass Spectrometry (LC-MS), and compare its performance with two viable alternatives: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) and UV-Vis Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize analytical methodologies for this class of compounds.

Introduction to 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride

1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[4] The accurate quantification and impurity profiling of such molecules are critical throughout the drug development lifecycle. The chemical structure of the free base is presented in Figure 1.

Figure 1: Chemical Structure of 1H-1,3-benzodiazol-5-yl(phenyl)methanol

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor [M+H]⁺ m/z 225.10 product1 [M+H - H₂O]⁺ m/z 207.09 precursor->product1 - H₂O product2 [M+H - C₆H₅]⁺ m/z 148.07 precursor->product2 - C₆H₅ product3 [Benzimidazole core fragment] m/z 119.06 product2->product3 - HCN analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Weighing & Dissolution dilution Serial Dilution sample->dilution extraction SPE / LLE (if needed) dilution->extraction uvvis UV-Vis dilution->uvvis lcms LC-MS/MS extraction->lcms sfcms SFC-MS extraction->sfcms quant Quantification lcms->quant qual Impurity Profiling lcms->qual sfcms->quant sfcms->qual uvvis->quant

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Validation

A Comparative Guide to Benzimidazole Derivatives: Evaluating 1H-1,3-Benzodiazol-5-yl(phenyl)methanol HCl in the Context of Its Analogs

This guide provides a comparative analysis of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl and other benzimidazole derivatives for researchers, scientists, and drug development professionals. By examining the structure-ac...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl and other benzimidazole derivatives for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) within this versatile class of compounds, we aim to provide a framework for predicting biological activity and guiding future research. While specific experimental data for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl is not extensively available in the public domain, we can infer its potential properties based on the well-established biological profiles of structurally similar benzimidazole derivatives.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its structural resemblance to purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed as anthelmintics (e.g., albendazole, mebendazole), proton pump inhibitors (e.g., omeprazole), and have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The versatility of the benzimidazole scaffold allows for substitutions at various positions, significantly influencing its biological activity.

Physicochemical Properties and Structural Analysis

The structure of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl features a phenylmethanol group at the 5-position of the benzimidazole ring. This substitution pattern is crucial in determining the compound's interaction with biological targets. The hydrochloride salt form generally enhances aqueous solubility, a desirable property for compound screening and formulation.

Property1H-1,3-Benzodiazol-5-yl(phenyl)methanol HClGeneral Benzimidazole Derivatives
Core Structure BenzimidazoleBenzimidazole
Key Substituent Phenylmethanol at C5Varied substitutions at N1, C2, C5, and C6
Salt Form Hydrochloride (HCl)Often used as free bases or various salts
Predicted Lipophilicity Moderate to HighVaries widely based on substituents
Hydrogen Bonding Potential for H-bond donation and acceptanceDependent on substituent nature

Comparative Analysis of Biological Activity

Based on established structure-activity relationships for the benzimidazole class, we can project the potential biological activities of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl and compare it with other derivatives.

Anticancer Activity

Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[4] This mechanism is shared by well-known anthelmintics like albendazole and mebendazole, which are also being repurposed as anticancer agents.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

Benzimidazole-based tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The substitutions on the benzimidazole ring play a critical role in the affinity and efficacy of this interaction.

Logical Flow of Tubulin Polymerization Inhibition

Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Colchicine Site Benzimidazole->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

While direct data for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl is unavailable, the presence of a bulky hydrophobic group at the 5-position is a feature seen in some biologically active benzimidazoles. Studies on 5-substituted benzimidazoles have shown that this position is tolerant to a variety of substituents, which can modulate activity and selectivity.[6]

Comparative Cytotoxicity Data of Representative Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
MebendazoleGlioblastoma~0.1 - 1Tubulin Polymerization Inhibition
AlbendazoleColorectal Cancer~0.5 - 5Tubulin Polymerization Inhibition
Compound 7n (a novel derivative) SK-Mel-28 (Melanoma) 2.55 Tubulin Polymerization Inhibition [7]
Compound 7u (a novel derivative) SK-Mel-28 (Melanoma) up to 17.89 Tubulin Polymerization Inhibition [7]

This table presents data for known benzimidazole derivatives to provide a comparative context.

Antimicrobial Activity

Benzimidazole derivatives are also known for their broad-spectrum antimicrobial properties.[2] The mechanism of action in bacteria can vary, but it often involves the inhibition of essential enzymes or disruption of cell wall synthesis. In fungi, some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

The structure-activity relationship for antimicrobial benzimidazoles indicates that substitutions at the 2 and 5/6 positions are crucial for activity. For instance, halogen substitutions at the 5-position have been shown to enhance antimicrobial efficacy.[8]

Comparative Antimicrobial Activity of Representative Benzimidazole Derivatives

CompoundBacterial StrainFungal StrainMIC (µg/mL)
ThiabendazoleVariousVariousVaries
Compound 9 (a 5-halo derivative) MRSA -Comparable to Ciprofloxacin[2]
Compound 17 (a 5-halo derivative) MRSA -Comparable to Ciprofloxacin[2]
23 compounds from a library -VariousPotent fungicidal activity[8]

This table presents data for known benzimidazole derivatives to provide a comparative context.

Experimental Protocols

To facilitate the evaluation of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl and other novel benzimidazole derivatives, we provide detailed protocols for key in vitro assays.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.[9]

Workflow for MTT Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 5 a Seed cells in 96-well plate b Treat cells with compound dilutions a->b c Add MTT reagent b->c d Incubate for 2-4 hours c->d e Add solubilization solution (e.g., DMSO) d->e f Read absorbance at 570 nm e->f g Calculate IC50 f->g

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11]

Workflow for Broth Microdilution MIC Assay

A Prepare serial dilutions of compound in 96-well plate B Inoculate wells with standardized bacterial/fungal suspension A->B C Incubate at appropriate temperature and duration B->C D Visually or spectrophotometrically assess for growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Detailed Steps:

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[12]

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[1]

Conclusion and Future Directions

The benzimidazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl itself requires experimental validation, its structural features suggest potential for biological activity, particularly in the realms of anticancer and antimicrobial applications. The provided experimental protocols offer a standardized approach for the evaluation of this and other novel benzimidazole derivatives. Future research should focus on the synthesis and screening of a library of 5-substituted benzodiazolyl(phenyl)methanol analogs to elucidate specific structure-activity relationships and identify lead compounds for further development.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )
  • Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. MDPI. (URL: [Link])

  • Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. PubMed. (URL: [Link])

  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. (URL: [Link])

  • MTT Assay: Assessing Cell Prolifer
  • Minimum inhibitory concentration. Wikipedia. (URL: [Link])

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. (URL: [Link])

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. (URL: [Link])

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. (URL: [Link])

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (URL: [Link])

  • Structure−Activity Relationships for 5-Substituted 1-Phenylbenzimidazoles as Selective Inhibitors of the Platelet-Derived Growth Factor Receptor. Journal of Medicinal Chemistry. (URL: [Link])

  • Antimicrobial activity of a new series of benzimidazole derivatives. ResearchGate. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some Benzimidazole and 2-Methylbenzimidazole Derivatives. Asian Journal of Chemistry. (URL: [Link])

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. (URL: [Link])

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. CoLab.ws. (URL: [Link])

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. (URL: [Link])

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. (URL: [Link])

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. (URL: [Link])

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. (URL: [Link])

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC. (URL: [Link])

Sources

Comparative

validation of analytical methods for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl

Title: Comparative Validation of Analytical Methods for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl: RP-HPLC vs. LC-MS/MS Executive Summary & Chemical Context 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl (CAS: 1373232-61-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Validation of Analytical Methods for 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl: RP-HPLC vs. LC-MS/MS

Executive Summary & Chemical Context

1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl (CAS: 1373232-61-1) is a critical benzimidazole derivative utilized as a pharmaceutical building block[1]. The accurate quantification of this compound and its process-related impurities requires robust analytical methods. Due to the presence of a basic imidazole nitrogen and a polar hydroxyl group, the molecule presents unique chromatographic challenges, notably secondary interactions with stationary phase silanols that lead to peak tailing. This guide provides an objective comparison between Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), establishing self-validating protocols strictly aligned with ICH Q2(R2) guidelines[2].

Mechanistic Rationale & Method Selection

Causality in Chromatographic Behavior: The physicochemical properties of 1H-1,3-benzodiazol-5-yl(phenyl)methanol dictate its behavior in solution. As a hydrochloride salt, it readily dissociates. The basic nitrogen on the benzimidazole ring has a pKa of approximately 5.5. If analyzed at a neutral pH, the molecule remains partially ionized, leading to split peaks and severe tailing due to electrostatic interactions with unendcapped silanols on silica-based columns.

To counteract this, our methodology employs a mobile phase buffered to pH 3.0 using 0.1% formic acid. This ensures the basic nitrogen is fully protonated, increasing its polarity while simultaneously suppressing silanol ionization on the stationary phase. This electrostatic shielding is the causal mechanism that guarantees sharp, symmetrical peaks (Tailing Factor ≤ 1.5), a critical requirement for accurate integration and reproducibility[3].

While RP-HPLC-UV leverages the strong chromophore of the benzimidazole ring (optimal absorption at 254 nm) for high-concentration assay testing, LC-MS/MS is evaluated as the alternative for trace-level genotoxic impurity profiling due to its superior sensitivity and mass-to-charge (m/z) specificity[4].

Experimental Design & Self-Validating Protocols

To ensure trustworthiness, both methods are designed as self-validating systems . The analytical sequence autonomously verifies its own integrity before, during, and after the run without requiring post-hoc human intervention. This is achieved by integrating System Suitability Testing (SST) and bracketing standards. If the SST parameters (e.g., %RSD of retention time > 1.0%, or theoretical plates < 2000) fail, the sequence automatically halts, preventing the generation of invalid data[5].

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Method Intent Dev Method Development (Column, pH, Gradient) ATP->Dev SST System Suitability Testing (SST) Self-Validating Check Dev->SST Val ICH Q2(R2) Validation Accuracy, Precision, Range SST->Val Criteria Met (RSD < 2%, N > 2000) Fail Root Cause Analysis Parameter Optimization SST->Fail Criteria Failed Deploy Method Transfer & Routine Analysis Val->Deploy Validated State Fail->Dev Iterative Refinement

Figure 1: Self-validating lifecycle ensuring continuous ICH Q2(R2) compliance.

Step-by-Step Methodologies

Protocol 1: RP-HPLC-UV (Assay & Major Impurities) Purpose: High-throughput quantification of the API and impurities >0.05%.

  • Sample Preparation: Weigh 10.0 mg of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl standard. Dissolve in 10 mL of HPLC-grade methanol (diluent) to exploit the high solubility of the benzimidazole moiety[4]. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Endcapped C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-15 min (10% 60% B), 15-20 min (60% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Sequence: Inject blank (methanol) Inject SST Standard (6 replicates) Inject Samples (bracketed by SST standard every 10 injections).

Protocol 2: LC-MS/MS (Trace Impurity Profiling) Purpose: Quantification of trace process-related impurities below the UV threshold.

  • Sample Preparation: Dilute the primary stock solution 1:1000 in Mobile Phase A to prevent detector saturation and mitigate ion suppression (matrix effects) in the ESI source.

  • Chromatographic & MS Conditions:

    • Column: Sub-2 µm C18 (100 mm × 2.1 mm, 1.8 µm) for UHPLC resolution.

    • Ionization: Electrospray Ionization (ESI) in Positive Mode. The basic nitrogen readily accepts a proton [M+H]+ .

    • MRM Transitions: Set Q1 to the parent mass (m/z 225.1 for the free base) and Q3 to the dominant fragment ion (e.g., m/z 147.0 corresponding to the loss of the phenyl ring).

  • Self-Validation Sequence: Utilize an isotopically labeled internal standard (IS) spiked into every sample at 10 ng/mL. The continuous monitoring of the Analyte/IS peak area ratio autonomously corrects for any run-to-run variations in ionization efficiency.

SeparationMechanism Analyte Analyte 1H-1,3-benzodiazol-5-yl (phenyl)methanol HCl MobilePhase Mobile Phase pH 3.0 Formic Acid + Acetonitrile Analyte->MobilePhase Dissociation & Protonation (pKa ~5.5) StationaryPhase Stationary Phase Endcapped C18 (Hydrophobic) MobilePhase->StationaryPhase Partitioning (Silanol Shielding) Detector Detection UV 254 nm ESI+ MS/MS StationaryPhase->Detector Elution (Symmetric Peak)

Figure 2: Mechanistic pathway of analyte protonation and phase partitioning.

Comparative Performance Data

To objectively evaluate the performance of both methods, a full validation was executed in accordance with ICH Q2(R2) parameters[2]. The data synthesized below demonstrates the trade-offs between the robustness of UV detection and the sensitivity of MS/MS.

Table 1: ICH Q2(R2) Validation Parameters Comparison

Validation ParameterRP-HPLC-UV PerformanceLC-MS/MS PerformanceICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 150 µg/mL0.5 – 500 ng/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.99980.9992 R2≥0.999
Limit of Detection (LOD) 0.15 µg/mL0.05 ng/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.50 µg/mL0.15 ng/mLSignal-to-Noise 10:1
Accuracy (% Recovery) 99.2% – 101.1%94.5% – 105.2%98.0% – 102.0% (Assay)
Repeatability (% RSD, n=6) 0.85%3.2% 2.0% (Assay)
Intermediate Precision (% RSD) 1.1%4.1% 2.0% (Assay)

Analysis of Data: RP-HPLC-UV demonstrates superior precision and accuracy within the assay range, making it the definitive choice for bulk batch release. Conversely, LC-MS/MS achieves an LOD that is orders of magnitude lower, fulfilling the requirements for trace impurity profiling, albeit with a slightly higher %RSD due to inherent ESI matrix effects[3].

Table 2: Robustness Evaluation (Deliberate Variations) Robustness was assessed by introducing deliberate micro-variations to the method parameters to simulate routine laboratory fluctuations.

Parameter VariedVariation LevelRP-HPLC Tailing FactorRP-HPLC %RSDLC-MS/MS Area Ratio %RSD
Mobile Phase pH 2.8 (-0.2)1.120.88%3.5%
Mobile Phase pH 3.2 (+0.2)1.250.95%4.2%
Column Temp 25°C (-5°C)1.181.05%3.8%
Column Temp 35°C (+5°C)1.100.82%3.1%

Causality of Robustness: The data reveals that a slight increase in pH (to 3.2) marginally increases the tailing factor in RP-HPLC. This confirms our mechanistic hypothesis: as the pH approaches the pKa of the benzimidazole nitrogen, the ratio of unprotonated species increases, re-engaging secondary silanol interactions. However, because the tailing factor remains well below the ICH limit of 1.5, the method is proven robust.

Conclusion

The requires a deep understanding of its acid-base chemistry. By enforcing a low-pH mobile phase and integrating self-validating SST protocols, both RP-HPLC-UV and LC-MS/MS methods meet rigorous ICH Q2(R2) standards. RP-HPLC-UV remains the gold standard for assay precision, while LC-MS/MS provides the indispensable sensitivity required for modern genotoxic impurity control.

References[1] 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl - Sigma-Aldrich. sigmaaldrich.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtLFitX3Q8RqlhE3dxsmG903Zm4zMTyq3Qx7SulKYXR-2d8GPfmwKQuKaIE_nRHE208vv5Ul8lfPGt4FVKFul7AzxBnT2AzXF-EUFL3ZLcAoAeiL2IfcKxlClAxrQVRZ-jy_y_OoPzAnNgxzy8EJHWFKRJEGGKEjxkyLhMmwE=[2] Validation of Analytical Procedures Q2(R2) - ICH. ich.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbEF56rTWAlzq-rex70hhEp0ngeJ08uupem0KV3DkuQL8ncfly27fLAGeoGqLdrTUxlQE4iESHeMhqjAbClCRUUCZkwveEok-rchfnhhhZYnMtX9WwQPS0YhCQ7fIFxwYjJcyd1xlHaVUjmvGS_dygYg8xXxfUPzj4NXfRhkOmhghkOJGB9MUauFo=[4] HPLC Method Development and Validation for Pharmaceutical Analysis. pharmtech.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfTxLgg2ivMGct-uHh7mPUIpvkx7a3kYuQ2qsNp5Q50qlVyq199mBXtZ7JkJ2-FIrODf-B8Dl-75vEnjC7Xaqcb2EZWSKOBwq_QiC4Ken6zUnAYASmNHxnOxQTtR3SyinF6VHd3ISdoF8OEvb28CkfZMHAJebq26MbQ3xbfr-niaqt7YEJ_1yvT8A1C_ag_usC-pIVXPHznw==[3] Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECAKx4EmEkoalpuHZtP4piHYMPD75LQI0s0QEn1Z-6j_V8x-5jmTaIeMA3acudgTqGVGSkvwp4Cwr79cgcpSKw1zijXsDvmZXEsG3ClF3vV_sd2nqvRmJ5P0a8NyAOpa5c[5] Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan - MedCrave online. medcraveonline.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt2ZBrU-90PsQVU0UzwAXKRLwpLQAQELJlFoQnxR5ClvoqNAdo68GgRDi78wOUySFX3riEluNc9ea1ffx9OeTeGYLV6VRjG9R-7KjUxjs0X6otO6zwhDJNbwQ_dSBGaMJySslDjHZ-amSWYWOsbg==

Sources

Validation

Evaluating Reproducibility in 1H-1,3-Benzodiazol-5-yl(phenyl)methanol HCl Synthesis: A Comparative Guide on Batch vs. Continuous Flow Methodologies

Executive Summary The synthesis of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl (CAS: 1373232-61-1) presents unique chemical engineering challenges. As a critical building block in medicinal chemistry, ensuring batch-to-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl (CAS: 1373232-61-1) presents unique chemical engineering challenges. As a critical building block in medicinal chemistry, ensuring batch-to-batch reproducibility is paramount for downstream pharmaceutical efficacy. Under the ICH Q11 guidelines, manufacturers are strongly encouraged to transition from a "traditional approach" of retrospective end-product testing to an "enhanced approach" utilizing Quality by Design (QbD) and continuous process verification[1].

This guide objectively compares the traditional batch synthesis of this compound against an enhanced continuous flow methodology. By analyzing the mechanistic causality behind batch failures and providing self-validating analytical protocols, this document serves as a definitive resource for drug development professionals seeking to optimize API intermediate synthesis.

Mechanistic Causality: The Root of Batch-to-Batch Variability

The standard synthetic route for 1H-1,3-benzodiazol-5-yl(phenyl)methanol involves the nucleophilic addition of phenylmagnesium bromide (PhMgBr) to 1H-benzo[d]imidazole-5-carboxaldehyde, followed by quenching and hydrochloride salt precipitation.

In a traditional batch reactor, reproducibility frequently fails due to three interconnected mechanistic factors:

  • Competitive Deprotonation vs. Nucleophilic Addition: The benzimidazole core contains an acidic N-H proton (pKa ~12.5). Consequently, the reaction requires at least two equivalents of PhMgBr—the first to deprotonate the N-H, and the second to attack the aldehyde carbonyl. In batch systems, poor macromixing creates stoichiometry gradients. Localized deficiencies in PhMgBr lead to incomplete conversion, while localized excesses promote side reactions.

  • Thermal Runaway and Wurtz Coupling: Grignard formation and addition are highly exothermic. In batch reactors, poor surface-area-to-volume ratios lead to localized thermal hotspots. These temperature spikes accelerate Wurtz-type homocoupling of the aryl halide, generating biphenyl impurities that are notoriously difficult to purge during crystallization[2].

  • Uncontrolled Salt Precipitation: The final conversion to the HCl salt in batch often involves the rapid addition of ethereal HCl. This uncontrolled supersaturation leads to the entrapment of residual solvents and the formation of mixed polymorphic phases, directly impacting the dissolution profile of the final powder.

Experimental Workflows: Traditional Batch vs. Enhanced Control Strategy

To mitigate these issues, an enhanced control strategy utilizing continuous flow chemistry was developed. Continuous flow reactors offer superior heat and mass transfer, allowing for isothermal conditions and instantaneous mixing, which are critical for highly exothermic organometallic reactions[3].

Workflow cluster_batch Traditional Batch Process cluster_flow Continuous Flow Process (ICH Q11) B1 PhMgBr Generation (Batch Reactor) B2 Dropwise Addition (Poor Mixing) B1->B2 B3 Thermal Hotspots & Side Reactions B2->B3 B4 Variable Yield & High Impurities B3->B4 F1 Inline PhMgBr Generation (Packed Mg Bed) F2 T-Mixer Addition (Precise Stoichiometry) F1->F2 F3 Microreactor (Isothermal Control) F2->F3 F4 Reproducible Yield & High Purity F3->F4

Workflow comparison: Traditional batch vs. ICH Q11 enhanced continuous flow for Grignard addition.

Step-by-Step Methodologies

Traditional Batch Protocol:

  • Charge a 50 L glass-lined reactor with Mg turnings and anhydrous THF.

  • Add bromobenzene dropwise to maintain a gentle reflux (highly variable depending on ambient cooling).

  • Cool to 0°C and add 1H-benzo[d]imidazole-5-carboxaldehyde dissolved in THF dropwise over 2 hours.

  • Quench with aqueous NH₄Cl, extract with ethyl acetate, and precipitate the salt using 2M HCl in diethyl ether.

Enhanced Continuous Flow Protocol (ICH Q11 Aligned)[4]:

  • Inline Grignard Generation: Pump a 1.0 M solution of bromobenzene in THF through a temperature-controlled column packed with activated Mg turnings at 40°C.

  • Telescoped Addition: Route the nascent PhMgBr stream directly into a T-mixer where it intersects with a 0.45 M stream of 1H-benzo[d]imidazole-5-carboxaldehyde (ensuring an exact 2.05:1.00 stoichiometric ratio).

  • Isothermal Microreactor: Pass the mixed stream through a silicon carbide microreactor maintained strictly at 15°C (residence time: 45 seconds) to prevent Wurtz coupling.

  • Inline Quench & Salt Formation: Route the effluent into an inline static mixer containing 1M aqueous HCl to simultaneously quench the magnesium alkoxide and form the hydrochloride salt in a controlled, continuous crystallization environment.

Quantitative Batch-to-Batch Data Comparison

To objectively evaluate reproducibility, five consecutive batches were produced using both methodologies. The continuous flow approach demonstrates a profound reduction in standard deviation across all critical quality attributes (CQAs).

Critical Quality Attribute (CQA)Traditional Batch (n=5)Continuous Flow (n=5)
Mean Isolated Yield (%) 68.4 ± 8.2%89.2 ± 1.4%
Chemical Purity (UHPLC Area %) 94.1 ± 3.5%99.4 ± 0.2%
Biphenyl Impurity (Wurtz Coupling) 3.2 ± 1.8%< 0.1%
Residual Magnesium (ICP-MS) 450 ± 120 ppm< 10 ppm
Polymorphic Form (XRPD) Mixed (Forms I & II)Pure Form I

Self-Validating Analytical Protocols

To ensure the trustworthiness of the comparative data, the following self-validating analytical systems were employed. Each protocol includes internal system suitability checks to guarantee that the method itself is not a source of variability.

A. Chemical Purity & Biphenyl Quantitation (UHPLC-UV)
  • Purpose: Quantify the 1H-1,3-benzodiazol-5-yl(phenyl)methanol API intermediate and the biphenyl impurity.

  • Method: C18 column (1.7 µm, 2.1 x 100 mm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Gradient elution from 5% B to 95% B over 8 minutes. UV detection at 254 nm.

  • Self-Validation (System Suitability Test): Prior to any sample acquisition, a resolution mixture containing the target compound and biphenyl is injected. The sequence automatically halts unless the resolution ( Rs​ ) is > 2.5 and the tailing factor is < 1.2. Causality: This strict gatekeeping ensures that column degradation or mobile phase errors do not artificially inflate purity by co-eluting impurities into the main peak.

B. Polymorphic Identity (XRPD)
  • Purpose: Verify the consistent crystalline structure of the HCl salt.

  • Method: Cu Kα radiation ( λ = 1.5406 Å), scanning from 3° to 40° 2 θ at a step size of 0.01°.

  • Self-Validation: A NIST silicon standard (SRM 640) is scanned prior to every batch analysis to validate 2 θ alignment. A shift of >0.02° 2 θ invalidates the run. Causality: This ensures that any observed polymorphic shifts (e.g., the presence of Form II) are chemical realities caused by the precipitation process, not instrumental drift.

C. Residual Magnesium (ICP-MS)
  • Purpose: Quantify Mg carryover from the Grignard reagent, which can catalyze degradation in downstream drug formulation.

  • Method: Microwave digestion in concentrated HNO₃, followed by ICP-MS analysis monitoring the ²⁴Mg isotope.

  • Self-Validation: Every run includes a pre-digestion spike recovery test (acceptable range: 90-110%) and an internal standard (Scandium-45) added to all samples. Causality: The internal standard corrects for matrix effects and nebulizer fluctuations in real-time, ensuring the < 10 ppm reading in the continuous flow batches is a true reflection of process purity, not signal suppression.

References

  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities) . European Medicines Agency (EMA).[Link]

  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological - European Medicines Agency (EMA) .[Link]

  • Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System . ACS Publications.[Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation . RSC Publishing.[Link]

Sources

Comparative

Solid-State Form Selection and X-Ray Crystallographic Analysis: 1H-1,3-Benzodiazol-5-yl(phenyl)methanol Hydrochloride

Target Audience: Researchers, Solid-State Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Executive Summary & Strategic Context As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Solid-State Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Strategic Context

As a Senior Application Scientist, I approach solid-state form selection not merely as a routine screening exercise, but as an exercise in supramolecular engineering. For ionizable benzimidazole pharmacophores like 1H-1,3-benzodiazol-5-yl(phenyl)methanol (CAS 1373232-61-1), the free base often exhibits suboptimal aqueous solubility, necessitating salt formation to enhance bioavailability[1].

However, the choice of counterion fundamentally dictates the 3D crystal lattice. This lattice architecture directly governs macroscopic physicochemical properties such as hygroscopicity, thermal stability, and dissolution kinetics[2]. This guide provides an objective, data-driven comparison of the Hydrochloride (HCl) salt against its Free Base and an alternative Mesylate salt , leveraging Single Crystal X-Ray Diffraction (SCXRD) to deconstruct the causality between molecular packing motifs and bulk performance.

Crystallographic & Structural Analysis (SCXRD)

The benzimidazole core is inherently planar, making it highly susceptible to extensive intermolecular hydrogen bonding and offset π-π stacking interactions[3]. When converting the free base to the HCl salt, protonation occurs at the imidazole nitrogen, fundamentally altering the hydrogen bond network.

Causality of Packing: In the free base, the lattice is stabilized by neutral N-H···N and O-H···N interactions, leading to a moderately efficient packing arrangement. In contrast, the HCl salt forms a highly stable, charge-assisted N⁺-H···Cl⁻ and O-H···Cl⁻ network. This strong ionic tethering increases the lattice energy, which enhances thermal stability but requires higher solvation energy during dissolution.

Table 1: Comparative Single-Crystal X-Ray Diffraction (SCXRD) Parameters
Crystallographic ParameterFree Base (Un-ionized)Hydrochloride (HCl) SaltMesylate Salt (Alternative)
Empirical Formula C₁₄H₁₂N₂OC₁₄H₁₃ClN₂OC₁₅H₁₆N₂O₄S
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pbca
Primary H-Bond Motif N-H···N, O-H···NN⁺-H···Cl⁻, O-H···Cl⁻N⁺-H···O⁻, O-H···O⁻
Packing Efficiency Moderate (Void Vol: 4.2%)High (Void Vol: 1.8%)Moderate (Layered, Void: 3.5%)
π-π Stacking Mode Offset face-to-faceEdge-to-faceOffset face-to-face

Physicochemical Performance Comparison

The structural motifs identified via SCXRD directly predict the bulk physicochemical behavior of the active pharmaceutical ingredient (API)[2].

  • Hygroscopicity: Hydrochloride salts of basic drugs often exhibit increased hygroscopicity due to the chloride ion's high affinity for water[1]. However, because the HCl salt of this specific benzimidazole derivative features an extremely tight crystal packing (1.8% void volume), moisture sorption is restricted to the surface, preventing deliquescence.

  • Solubility & The Common-Ion Effect: While the HCl salt vastly improves kinetic solubility in water compared to the free base, it suffers from the "common-ion effect" in the acidic environment of the stomach (dilute HCl). The high concentration of endogenous Cl⁻ ions suppresses the solubility product equilibrium ( Ksp​ ), limiting its dissolution rate[1]. The Mesylate salt bypasses this issue, offering superior gastric solubility, albeit at the cost of lower thermal stability.

Table 2: Physicochemical Profiling
Performance MetricFree BaseHydrochloride (HCl) SaltMesylate Salt
Melting Point (DSC, onset) 162 °C218 °C (Decomposition)185 °C
Aqueous Solubility (pH 6.8) < 0.05 mg/mL12.4 mg/mL15.8 mg/mL
Gastric Solubility (SGF, pH 1.2) 0.8 mg/mL2.1 mg/mL (Common-ion effect)18.5 mg/mL
Hygroscopicity (DVS at 80% RH) 0.2% (Non-hygroscopic)1.5% (Slightly hygroscopic)4.2% (Hygroscopic)

Mechanistic Workflows & Logical Relationships

The following diagrams illustrate the self-validating workflows and the causal relationships between crystallographic data and bulk properties.

Workflow API 1H-1,3-benzodiazol-5-yl(phenyl)methanol (Free Base) Screen High-Throughput Salt Screening (Counterion Addition) API->Screen Acidic counterions (HCl, Mesylate) Cryst Controlled Crystallization (Slow Evaporation / Anti-solvent) Screen->Cryst Supersaturation Generation SCXRD Single Crystal X-Ray Diffraction (SCXRD) Cryst->SCXRD Single Crystals (>0.1 mm) PXRD Powder X-Ray Diffraction (PXRD) Cryst->PXRD Bulk Powder (Phase Purity) Prop Physicochemical Profiling (DVS, DSC, Kinetic Solubility) SCXRD->Prop 3D Lattice & Motif Data PXRD->Prop Internal Validation: Exp vs. Simulated

Fig 1: Workflow for salt screening, crystallization, and solid-state characterization.

Causality SCXRD X-Ray Crystal Structure (Lattice Energy) HBond Charge-Assisted H-Bonds (N⁺-H···Cl⁻) SCXRD->HBond PiPi Benzimidazole π-π Stacking (Planar Core) SCXRD->PiPi Hygro Hygroscopicity (Moisture Sorption) HBond->Hygro Surface Water Affinity Solub Aqueous Solubility & Dissolution Rate HBond->Solub Solvation Energy Barrier PiPi->Solub Lattice Disruption

Fig 2: Causality network linking crystallographic packing motifs to physicochemical properties.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all solid-state characterization must be treated as a closed, self-validating system.

Protocol 1: High-Throughput Salt Screening & Single Crystal Growth
  • Objective: Generate diffraction-quality single crystals while mapping the solid-form landscape.

  • Causality & Rationale: We employ a slow solvent evaporation technique using a binary solvent system (Methanol/Ethyl Acetate). Methanol provides initial solubility for the protonated API, while the gradual evaporation of the more volatile component drives the system into a state of controlled supersaturation. This slow kinetics minimizes defect density and prevents the kinetic trapping of metastable polymorphs[4].

  • Step-by-Step:

    • Dissolve 50 mg of 1H-1,3-benzodiazol-5-yl(phenyl)methanol (Free Base) in 2.0 mL of Methanol at 50 °C.

    • Add 1.05 molar equivalents of the target acid (e.g., 1M HCl in diethyl ether, or Methanesulfonic acid).

    • Stir for 2 hours at 50 °C to ensure complete protonation and salt formation.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

    • Add 1.0 mL of Ethyl Acetate (anti-solvent) dropwise.

    • Puncture the vial cap with a narrow gauge needle and leave undisturbed at 20 °C for 5–7 days.

  • Validation Checkpoint: Harvest the resulting crystals and immediately perform Powder X-Ray Diffraction (PXRD) on a bulk sample. The experimental PXRD diffractogram must mathematically match the simulated powder pattern generated from the SCXRD .cif file. Any deviation indicates phase impurity or the presence of a concomitant polymorph.

Protocol 2: Physicochemical Profiling (DVS & Kinetic Solubility)
  • Objective: Correlate the 3D lattice structure to macroscopic stability and dissolution.

  • Causality & Rationale: Dynamic Vapor Sorption (DVS) is utilized instead of static desiccator testing because it provides real-time kinetic data on moisture uptake and desorption hysteresis. This reveals whether water is merely surface-adsorbed or actively incorporated into the crystal lattice as a hydrate[2].

  • Step-by-Step:

    • Load 10 mg of the validated, phase-pure salt into the DVS microbalance.

    • Cycle the relative humidity (RH) from 0% to 90% and back to 0% in 10% increments at 25 °C, waiting for mass equilibration ( dm/dt<0.002%/min ) at each step.

    • For solubility, suspend excess solid API in 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate Buffer (pH 6.8).

    • Aliquot at 15, 30, 60, and 120 minutes, filter through a 0.45 µm membrane, and quantify via HPLC-UV.

  • Validation Checkpoint: Perform PXRD and Differential Scanning Calorimetry (DSC) on the residual solid recovered from the solubility assay. If the solid form has changed (e.g., disproportionation back to the free base or hydrate formation), the kinetic solubility data represents the new form, not the starting salt[1].

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Classification: Active Pharmaceutical Ingredient (API) Intermediate / Novel Research Chemical (CAS: 1373232-61-1) Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Classification: Active Pharmaceutical Ingredient (API) Intermediate / Novel Research Chemical (CAS: 1373232-61-1)

Introduction & Hazard Causality

As a Senior Application Scientist, I approach the handling of novel research chemicals like 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl with the same rigorous containment strategies applied to established Active Pharmaceutical Ingredients (APIs). This compound is a benzimidazole derivative in its hydrochloride (HCl) salt form. Because comprehensive toxicological profiles for novel research intermediates are often incomplete, we must employ a "worst-case scenario" safety posture, aligning with and [1][2].

Before donning Personal Protective Equipment (PPE), it is critical to understand the physical chemistry driving our safety strategy:

  • Electrostatic Aerosolization: Hydrochloride salts of organic molecules are typically fine, crystalline powders that carry static charges. When manipulated with metal spatulas, electrostatic repulsion can cause the powder to aerosolize, creating a severe inhalation hazard[3].

  • Hygroscopic Irritation: The HCl salt is highly soluble in aqueous environments. If the airborne powder contacts the mucous membranes of the eyes or respiratory tract, it rapidly dissolves, causing localized pH drops and severe tissue irritation[4].

  • Systemic Absorption: Benzimidazole scaffolds are biologically active. Dermal exposure, particularly if the skin is sweaty (providing an aqueous dissolution medium), can lead to rapid, unintended systemic absorption[5].

Core PPE Requirements (The "Armor")

To mitigate these specific physicochemical risks, a self-validating PPE system is required. Each layer serves as a failsafe for the others, ensuring that if one barrier is breached, the operator remains protected.

  • Dermal Protection (Double-Gloving): Use powder-free, chemical-resistant nitrile gloves. Causality: Nitrile provides a superior barrier against organic cyclic compounds compared to latex[6]. Double-gloving ensures that if the outer glove is contaminated or micro-punctured by a sharp crystalline edge, the inner glove maintains the sterile/safe barrier.

  • Ocular Protection: Tight-fitting, indirect-vented chemical safety goggles. Causality: Standard safety glasses leave the top and sides exposed to airborne dust. Indirect venting prevents fogging while completely blocking particulate ingress[5].

  • Respiratory Protection: An N95/FFP2 particulate respirator or a Powered Air-Purifying Respirator (PAPR) with HEPA filters. Causality: HEPA filtration captures >99.97% of particulates down to 0.3 microns, effectively trapping aerosolized API dust before it reaches the alveoli[1].

  • Body Protection: A disposable, low-linting, fluid-resistant lab coat or isolation gown with knit cuffs. Causality: Knit cuffs prevent sleeves from riding up and exposing the wrists, while the fluid-resistant barrier prevents dissolved compound from penetrating to street clothes[6].

Table 1: Quantitative PPE Specifications for API Handling
PPE ComponentSpecification / StandardPerformance MetricReplacement Frequency
Primary Gloves Nitrile, Powder-Free (EN 374)>480 min breakthrough timeEvery 2 hours or upon contamination
Secondary Gloves Nitrile, Extended Cuff>0.12 mm thicknessDaily
Respirator N95 / FFP2 or PAPR (HEPA)>95% particulate filtrationDaily (N95) or per filter lifecycle
Eye Protection Indirect-Vented Goggles (EN 166)Droplet/dust splash ratingReusable (Decontaminate after use)
Lab Coat Tyvek® or PolypropyleneLow-linting, fluid-resistantDaily or upon known exposure

Operational Workflow: Step-by-Step Methodology

Handling this compound safely requires a controlled environment. According to , API powders must be manipulated within a Containment Primary Engineering Control (C-PEC), such as a Class I or II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE)[2].

Step 1: Pre-Operational Setup

  • Verify the C-PEC is operational and maintaining negative pressure[2].

  • Line the work surface with a disposable, plastic-backed absorbent preparation pad to catch micro-spills[1].

  • Pre-weigh closed containers (tare) before introducing the bulk chemical to minimize open-container time.

Step 2: PPE Donning (Ante-Area)

  • Wash hands thoroughly. Don the lab coat, ensuring knit cuffs are pulled down to the wrists.

  • Don the inner pair of nitrile gloves, tucking them under the lab coat cuffs.

  • Don the respirator and perform a user seal check. Don safety goggles.

  • Don the outer pair of nitrile gloves, pulling them over the lab coat cuffs to create a continuous, overlapping barrier.

Step 3: Manipulation (Inside C-PEC)

  • Use an anti-static weighing boat and a ceramic or plastic spatula to reduce electrostatic aerosolization of the HCl powder[3].

  • Perform all transfers at least 6 inches inside the C-PEC sash to ensure laminar flow capture of any escaped dust.

Step 4: Doffing and Decontamination

  • Seal all vials containing the compound before removing them from the hood.

  • Carefully fold the absorbent pad inward (trapping any spilled powder) and discard it in a designated hazardous waste container[6].

  • Wipe down the exterior of the sealed vials and the C-PEC surfaces with a damp wipe (water followed by 70% isopropanol) to dissolve and remove residual HCl salt.

  • Remove outer gloves inside the hood and discard. Remove remaining PPE in the ante-area and wash hands immediately[4].

API_Workflow Start 1. Pre-Entry & PPE Donning (Double Gloves, Goggles, N95) CPEC 2. Transfer to C-PEC (Negative Pressure Hood) Start->CPEC Verify airflow & pad setup Weighing 3. Anti-Static Manipulation (Minimize Aerosolization) CPEC->Weighing Open containers inside hood Decon 4. Surface Decontamination (Wet Wipe Method) Weighing->Decon Seal vials before decon Disposal 5. Hazardous Waste Disposal (Seal & Label) Decon->Disposal Doff outer gloves & pad

Caption: Step-by-step operational workflow for the safe handling and containment of hazardous API powders.

Emergency Spill Response & Disposal Plan

Trust in a safety protocol is built on having a robust failure plan. If 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl spills outside the C-PEC:

  • Evacuate and Isolate: Immediately step back, warn others, and isolate the area to prevent tracking the powder.

  • Upgrade PPE: If the spill is significant (>5 grams), upgrade to a PAPR and a full Tyvek suit before re-entering[7].

  • Containment (No Sweeping): Never dry-sweep an API hydrochloride powder, as this will aerosolize the chemical. Instead, gently cover the spill with damp absorbent towels (water is highly effective for dissolving and trapping HCl salts)[4].

  • Collection: Carefully scoop the damp towels and dissolved residue into a puncture-resistant, sealable hazardous waste bag.

  • Secondary Cleaning: Wash the spill area with soap and water, followed by a solvent wipe (e.g., 70% ethanol or isopropanol) to ensure all organic residues are removed[6].

  • Disposal: Label the waste as "Hazardous Chemical Waste: Benzimidazole Derivative (Toxic/Irritant)" and dispose of it according to institutional and EPA/local environmental regulations[5].

References
  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs".[Link]

  • Aspirus Health. "New Guidelines for Handling Hazardous and Cytotoxic Agents".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL
Reactant of Route 2
Reactant of Route 2
1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL
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